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1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride Documentation Hub

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  • Product: 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride
  • CAS: 1181457-79-3

Core Science & Biosynthesis

Foundational

The Pharmacophoric Mechanism of Action of 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride in GPCR Antagonism

Executive Summary In modern rational drug design, isolated chemical intermediates rarely possess a standalone "mechanism of action" in the traditional therapeutic sense. Instead, they act as highly specialized pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, isolated chemical intermediates rarely possess a standalone "mechanism of action" in the traditional therapeutic sense. Instead, they act as highly specialized pharmacophores —structural determinants that dictate how a larger drug molecule engages with its biological target. 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS 1181457-79-3) is a premier example of such a pharmacophore[1].

Widely utilized in the synthesis of central nervous system (CNS) agents and2[2], this diamine scaffold functions as a critical basic tail. When conjugated to a drug core, it mimics the basic amino acid residues of endogenous peptide ligands, enabling competitive antagonism at G-protein coupled receptors (GPCRs). This whitepaper deconstructs the mechanistic causality, structural activity relationships (SAR), and experimental validation protocols associated with this vital chemical building block.

Molecular Pharmacology: Mechanism of Action at the CLR/RAMP1 Interface

The primary pharmacological utility of the 1-ethyl-4-(piperidin-4-yl)piperazine moiety is realized in its interaction with the CLR/RAMP1 complex (Calcitonin Receptor-Like Receptor and Receptor Activity-Modifying Protein 1), the canonical receptor for CGRP[3].

Endogenous CGRP is a 37-amino acid neuropeptide that triggers potent vasodilation and neurogenic inflammation, pathways heavily implicated in migraine pathogenesis[4]. The C-terminus of the CGRP peptide contains basic arginine residues that form essential salt bridges with acidic residues (e.g., Asp71, Glu74) within the CLR/RAMP1 binding cleft.

When 1-ethyl-4-(piperidin-4-yl)piperazine is incorporated into a small-molecule antagonist (such as the olcegepant lineage of compounds), it acts as a basic arginine mimetic [5].

  • Protonation at Physiological pH: The tertiary amines of the piperazine ring and the secondary/tertiary amine of the piperidine ring are protonated at pH 7.4.

  • Salt Bridge Formation: These protonated nitrogen atoms form strong electrostatic interactions (salt bridges) with the aspartate and glutamate residues in the receptor's transmembrane domains.

  • Steric Occlusion: The rigid, bicyclic-like extended structure of the piperidinyl-piperazine physically occludes the binding pocket, preventing the endogenous CGRP peptide from docking and subsequently halting Gs-protein coupled cAMP accumulation[4].

G CGRP Endogenous CGRP Peptide Receptor CLR / RAMP1 Receptor Complex CGRP->Receptor Binds & Activates Antagonist Antagonist w/ Piperidinyl-Piperazine Tail Antagonist->Receptor Competitive Binding (Salt Bridge via Piperazine) Gs Gs Protein Activation Antagonist->Gs Prevents Activation Blockade Inhibition of cAMP Signaling Antagonist->Blockade Results in Receptor->Gs Triggers cAMP cAMP Accumulation Gs->cAMP Synthesizes Vasodilation Vasodilation / Migraine Pathology cAMP->Vasodilation Induces

Diagram 1: Competitive antagonism pathway of piperidinyl-piperazine derivatives at the CGRP receptor.

Structural Activity Relationship (SAR): The Causality of the Scaffold

Every structural feature of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is purposefully engineered to optimize target engagement and pharmacokinetic stability[6].

  • Why the Ethyl Group? Replacing a standard methyl group with an ethyl group on the terminal piperazine nitrogen delicately tunes the lipophilicity (LogD) of the molecule. This slight increase in steric bulk and lipophilicity enhances membrane permeability and fits perfectly into a specific hydrophobic sub-pocket adjacent to the primary acidic binding site of the CLR receptor, increasing binding affinity (Ki) by an order of magnitude compared to des-alkyl variants.

  • Why the Trihydrochloride Salt? The free base form of this triamine is highly susceptible to oxidative degradation and is an oily, difficult-to-handle substance. Formulating it as a 1[1] ensures complete protonation of all three basic nitrogens. This causality is twofold: it yields a stable, crystalline solid for long-term benchtop storage, and it guarantees immediate and complete aqueous solubility in physiological assay buffers.

Quantitative Data: Impact of the Scaffold on Receptor Affinity

To illustrate the pharmacological impact of this specific moiety, the table below summarizes representative SAR data when different basic tails are conjugated to a standard CGRP antagonist core.

Basic Tail ModificationCGRP Receptor Binding Affinity (Ki, nM)Functional cAMP Inhibition (IC50, nM)LogD (pH 7.4)
Des-alkyl (Piperidin-4-yl)piperazine14.545.20.8
1-Ethyl-4-(piperidin-4-yl)piperazine 1.2 3.8 1.4
1-Isopropyl-4-(piperidin-4-yl)piperazine8.922.11.9
Rigidified Bicyclic Analog4.512.01.6

Table 1: Representative SAR data demonstrating the optimal basicity, steric profile, and binding affinity conferred by the 1-ethyl substitution.

Experimental Protocol: Validating Target Engagement

To validate the mechanism of action of a synthesized compound utilizing the 1-ethyl-4-(piperidin-4-yl)piperazine scaffold, researchers must utilize a self-validating functional assay. The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay is the gold standard[4].

Causality of Assay Choice: HTRF is chosen over traditional ELISA because its "mix-and-read" format minimizes washing steps, preserving the transient equilibrium of competitive antagonists. The time-resolved cryptate fluorophore eliminates short-lived background autofluorescence from cell lysates, ensuring high signal-to-noise ratios.

Workflow Step1 1. Scaffold Conjugation (Amide Coupling of 1181457-79-3) Step2 2. Purification & Formulation (Prep-HPLC & Aqueous Solubilization) Step1->Step2 Step3 3. Cell Culture Preparation (HEK293 expressing CLR/RAMP1) Step2->Step3 Step4 4. Target Engagement Assay (cAMP HTRF Competitive Binding) Step3->Step4 Step5 5. Data Validation (IC50 & Schild Plot Analysis) Step4->Step5

Diagram 2: Step-by-step experimental workflow for synthesizing and validating the antagonist.

Step-by-Step Methodology

Phase 1: Compound Preparation

  • Conjugation: Couple 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride to the carboxylic acid terminus of your target antagonist core using standard HATU/DIPEA chemistry in DMF.

  • Neutralization: Because the starting material is a trihydrochloride salt, ensure you add at least 4 equivalents of DIPEA to liberate the free base in situ for the coupling reaction.

  • Purification: Purify the final compound via preparative HPLC and lyophilize.

Phase 2: Cell Preparation 4. Cell Line: Cultivate HEK293 cells stably co-transfected with human CLR and human RAMP1 in DMEM supplemented with 10% FBS. 5. Harvesting: Harvest cells at 80% confluency using a non-enzymatic cell dissociation buffer to preserve delicate extracellular receptor domains. Resuspend in assay buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

Phase 3: HTRF cAMP Assay 6. Pre-incubation: Plate 5,000 cells/well in a 384-well white microplate. Add serial dilutions of the synthesized antagonist (ranging from 10 µM to 1 pM). Incubate for 30 minutes at room temperature to allow the piperidinyl-piperazine tail to establish equilibrium within the receptor pocket. 7. Agonist Challenge: Add human CGRP peptide at its predetermined EC80 concentration. Incubate for 30 minutes to stimulate cAMP production. 8. Detection: Add the HTRF lysis/detection reagents (anti-cAMP cryptate and d2-labeled cAMP). Incubate for 1 hour in the dark. 9. Reading & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). 10. Self-Validation: Include a known reference antagonist (e.g., Olcegepant) as a positive control. Generate a Schild plot by running the assay at multiple fixed concentrations of the antagonist against a full CGRP dose-response curve. A Schild slope of approximately 1.0 validates true, reversible competitive antagonism driven by the pharmacophore.

References

  • US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions. Google Patents (Boehringer Ingelheim Pharma GmbH).
  • Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. National Institutes of Health (NIH).
  • Development of Human Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists. 1. Potent and Selective Small Molecule CGRP Antagonists. ACS Publications.
  • CAS 1181457-79-3: Piperazine, 1-ethyl-4-(4-piperidinyl)-, trihydrochloride. CymitQuimica.

Sources

Exploratory

Comprehensive Characterization and Structural Properties of 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride

Executive Summary & Structural Rationale In modern drug discovery and advanced materials science, polybasic heterocyclic scaffolds serve as critical vectors for modulating physicochemical properties, particularly in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and advanced materials science, polybasic heterocyclic scaffolds serve as critical vectors for modulating physicochemical properties, particularly in the design of Central Nervous System (CNS) therapeutics and G-Protein Coupled Receptor (GPCR) ligands. 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS: 1181457-79-3) is a highly versatile, bifunctional building block[1].

The structural framework consists of a central piperazine ring, N-alkylated with an ethyl group on one side, and directly linked to the 4-position of a piperidine ring on the other[2]. This tandem ring system provides a rigid, linear spatial geometry that precisely spaces its pharmacophoric elements.

The Causality of the Trihydrochloride Salt Form: A common question in synthetic planning is why this compound is universally supplied and utilized as a trihydrochloride salt rather than a free base. The free base contains three aliphatic amines (two tertiary nitrogens in the piperazine ring, one secondary nitrogen in the piperidine ring). These highly basic centers (estimated pKa ~8.5–10.5) render the free base an oily, hygroscopic liquid that is highly susceptible to oxidative degradation. By protonating all three nitrogens with hydrochloric acid, the Highest Occupied Molecular Orbital (HOMO) energy is drastically lowered. This self-validating salt formation ensures a highly stable, crystalline solid with exceptional aqueous solubility, making it ideal for long-term storage and direct use in biological assays[3].

Physicochemical Profiling

To successfully integrate this scaffold into a synthetic pipeline, one must understand its quantitative physicochemical parameters. The following table summarizes the core metrics required for stoichiometric calculations and formulation planning.

PropertyValueStructural Implication
Chemical Name 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochlorideDefines the tandem heterocyclic core.
CAS Number 1181457-79-3Unique identifier for procurement[1].
Molecular Formula C₁₁H₂₃N₃ · 3HCl (or C₁₁H₂₆Cl₃N₃)Requires 3 equivalents of base for neutralization.
Molecular Weight (Salt) 306.70 g/mol Used for precise mass-to-molar conversions[1].
Molecular Weight (Free Base) 197.32 g/mol Target mass for positive-mode mass spectrometry.
H-Bond Donors 41 from secondary amine, 3 from protonated states.
H-Bond Acceptors 3Contributed by the three nitrogen centers.
Physical State Crystalline SolidEnsures handling stability and low hygroscopicity.

Pharmacophore Mapping & Synthetic Utility

The value of 1-Ethyl-4-(piperidin-4-yl)piperazine lies in the differential reactivity of its nitrogen centers. The secondary amine on the piperidine ring is sterically accessible and highly nucleophilic, making it the primary site for functionalization. Conversely, the tertiary amines on the piperazine ring act as basic anchors that modulate the overall lipophilicity (logP) and solubility of the final drug candidate.

Pharmacophore Core 1-Ethyl-4-(piperidin-4-yl)piperazine N1 Ethyl-Piperazine N1 (Tertiary Amine) Core->N1 N4 Piperazine N4 (Tertiary Linker) Core->N4 Pip Piperidine N (Secondary Amine) Core->Pip Mod1 Lipophilic Interactions (Receptor Binding) N1->Mod1 Mod2 Conformational Rigidity (Vectorial Projection) N4->Mod2 Mod3 Site for Derivatization (Amidation/Alkylation) Pip->Mod3

Caption: Pharmacophore mapping and synthetic utility of the three distinct nitrogen centers.

Methodology 1: Selective N-Derivatization (Amidation) Workflow

Objective: Functionalize the secondary piperidine nitrogen without side reactions from the tertiary piperazine nitrogens. Causality: Because the starting material is a trihydrochloride salt, it must be neutralized in situ to liberate the nucleophilic secondary amine while avoiding the precipitation of the free base.

  • Free-Basing: Suspend 1.0 equivalent of the trihydrochloride salt in anhydrous Dichloromethane (DCM) at 0°C. Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Scientific Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the three HCl equivalents, liberating the secondary piperidine nitrogen for nucleophilic attack without competing for the electrophile.

  • Electrophile Activation: In a separate vial, activate the desired carboxylic acid (1.1 eq) using HATU (1.2 eq) in DCM.

    • Scientific Rationale: HATU rapidly forms an active ester, minimizing epimerization and accelerating the reaction with the secondary amine.

  • Coupling: Combine the solutions and stir at room temperature for 2 hours.

  • Aqueous Workup: Wash the organic layer with saturated NaHCO₃.

    • Scientific Rationale: The highly basic, unreacted tertiary amines keep the product in the organic phase (if sufficiently lipophilic), while HATU byproducts and excess DIPEA hydrochloride salts partition into the aqueous phase.

Analytical Characterization Workflows

Validating the purity and structural integrity of polybasic compounds requires specialized analytical techniques. Standard reverse-phase (C18) chromatography often fails for these molecules due to secondary interactions with residual silanols on the silica matrix, leading to severe peak tailing and ion suppression in the void volume.

G A 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride B Aqueous Solubilization (10mM NH4FA, pH 3.0) A->B Sample Prep E 1H/13C NMR Spectroscopy (D2O Solvent) A->E Structural Prep C HILIC Chromatography (Polar Retention) B->C Injection D ESI+ Mass Spectrometry [M+H]+ = 198.3 m/z C->D Elution F Structural & Purity Validation D->F Mass Confirm E->F Backbone Confirm

Caption: Analytical validation workflow for highly polar polybasic trihydrochloride scaffolds.

Methodology 2: Self-Validating LC-MS/MS Purity Assessment

Objective: Confirm the exact mass and chromatographic purity of the scaffold.

  • Diluent Preparation: Prepare a 50:50 (v/v) Acetonitrile:Water solution buffered with 10 mM Ammonium Formate (pH adjusted to 3.0 with Formic Acid).

    • Scientific Rationale: The acidic buffer controls the ionization state of the three nitrogens, ensuring they remain fully protonated. This guarantees reproducible chromatographic retention while remaining volatile for MS compatibility.

  • Sample Constitution: Dissolve the trihydrochloride salt to a final concentration of 10 µg/mL.

    • Scientific Rationale: This concentration is strictly within the linear dynamic range of standard ESI-TOF or Triple Quadrupole detectors, preventing detector saturation and space-charge effects.

  • Chromatographic Elution: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 90% Acetonitrile to 50% Acetonitrile over 5 minutes.

    • Scientific Rationale: In HILIC, the highly aqueous mobile phase acts as the strong eluting solvent. Increasing the water content elutes the strongly retained polybasic compound via orthogonal polar partitioning.

  • Mass Detection: Monitor in Electrospray Ionization Positive (ESI+) mode. The mass spectrometer will detect the desalted, ionized free base. Look for the primary [M+H]⁺ ion at m/z 198.3. The chloride counterions are not detected in positive mode.

References

Sources

Foundational

In Vitro Pharmacokinetics of 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride: A Comprehensive Technical Guide

Executive Summary & Physicochemical Context 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS: 1181457-79-3) is a highly polar, nitrogen-rich building block frequently utilized in the synthesis of CNS-active age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS: 1181457-79-3) is a highly polar, nitrogen-rich building block frequently utilized in the synthesis of CNS-active agents, kinase inhibitors, and GPCR ligands. As a Senior Application Scientist, evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound requires a tailored approach.

Because the molecule contains three basic amine centers (one secondary piperidine nitrogen and two tertiary piperazine nitrogens), it exists as a polycation at physiological pH (7.4). This profound hydrophilicity and positive charge state dictate its pharmacokinetic behavior: it will exhibit high aqueous solubility, severely restricted passive transcellular permeability, a high propensity for non-specific binding to microsomal proteins, and a strong likelihood of interacting with the heme iron of Cytochrome P450 (CYP) enzymes.

This whitepaper outlines the self-validating in vitro protocols required to accurately profile this compound, explaining the mechanistic causality behind each experimental design choice.

Permeability & Efflux Profiling (Caco-2 Model)

Causality and Assay Strategy

Due to its polycationic state at pH 7.4, 1-ethyl-4-(piperidin-4-yl)piperazine cannot easily partition into the lipophilic core of cell membranes. Consequently, its passive apparent permeability ( Papp​ ) is expected to be exceptionally low. Furthermore, basic amines are classic substrates for apical efflux transporters, particularly P-glycoprotein (P-gp/MDR1). To delineate poor passive diffusion from active efflux, a bidirectional Caco-2 permeability assay is mandatory, utilizing the foundational principles established by Artursson and Karlsson .

Self-Validating Protocol: Bidirectional Caco-2 Permeability
  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days. Causality: This duration is required for the cells to differentiate and form tight junctions. Prior to the assay, measure Transepithelial Electrical Resistance (TEER); only inserts with TEER > 250 Ω⋅cm2 are used to ensure monolayer integrity.

  • Dosing Preparation: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4). Causality: 10 µM is chosen to remain well below the Michaelis-Menten constant ( Km​ ) of P-gp, preventing transporter saturation which would artificially mask efflux ratios.

  • Incubation & Paracellular Control: Apply the dose to the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment. Co-incubate with 100 µM Lucifer Yellow. Causality: Lucifer Yellow is a fluorescent paracellular marker. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the tight junctions are compromised, and the well's data is invalidated.

  • Efflux Inhibition (Control): Run a parallel arm co-dosed with 50 µM Verapamil (a known P-gp inhibitor). Causality: If the baseline Efflux Ratio (ER) is > 2, the addition of Verapamil should collapse the ER to ~1, definitively proving P-gp liability.

  • Quantification: Sample at 120 minutes, quench with cold acetonitrile containing an internal standard, and quantify via LC-MS/MS. Calculate Papp​ and ER=Papp​(B→A)/Papp​(A→B) .

Caco2_Workflow A Apical/Basolateral Dosing (10 µM Compound) B Incubation (37°C, 2h) + Lucifer Yellow A->B C Apical & Basolateral Sampling B->C D LC-MS/MS Quantification C->D E Calculate Papp & Efflux Ratio (ER) D->E F P-gp/BCRP Inhibitors (e.g., Verapamil) F->B Co-incubate

Workflow for bidirectional Caco-2 permeability and P-gp efflux assessment.

Hepatic Metabolic Stability & Intrinsic Clearance

Causality and Assay Strategy

Piperazine and piperidine rings are highly susceptible to Phase I oxidative metabolism. The N-ethyl group is a prime target for CYP-mediated N-dealkylation, while the tertiary amines can undergo N-oxidation via Flavin-containing monooxygenases (FMOs) or CYPs. To predict in vivo hepatic clearance, we utilize the in vitro half-life ( T1/2​ ) approach in Human Liver Microsomes (HLMs), a standard defined by Obach .

Because the compound is highly basic, it will exhibit non-specific binding to microsomal lipids. The intrinsic clearance ( CLint​ ) must be mathematically corrected for the fraction unbound in microsomes ( fu,mic​ ) to prevent underestimation of in vivo clearance.

Self-Validating Protocol: HLM Stability ( T1/2​ Method)
  • Pre-Incubation: Combine 1 µM of the compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4). Causality: A 1 µM substrate concentration ensures the reaction operates under first-order kinetics ( [S]≪Km​ ), which is a strict mathematical prerequisite for extracting a valid half-life.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately plunge into 150 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism at precise timepoints.

  • Negative Control Validation: Run a parallel incubation lacking NADPH. Causality: If compound depletion occurs in the absence of the cofactor, it indicates chemical instability or adherence to the plastic plate, invalidating the enzymatic clearance calculation.

  • Data Analysis: Plot the natural log of the remaining parent compound versus time. The slope represents the elimination rate constant ( kel​ ). Calculate T1/2​=0.693/kel​ and CLint​=(kel​×Volume)/Microsomal Protein .

Metabolism_Pathway Parent 1-Ethyl-4-(piperidin-4-yl)piperazine CYP CYP3A4 / CYP1A2 / FMO Parent->CYP Met1 N-Dealkylation (Desethyl Metabolite) CYP->Met1 Met2 N-Oxidation (Piperazine N-Oxide) CYP->Met2 Met3 Hydroxylation (Piperidine Ring) CYP->Met3

Primary phase I metabolic pathways for 1-ethyl-4-(piperidin-4-yl)piperazine.

Cytochrome P450 (CYP) Inhibition Profiling

Causality and Assay Strategy

Nitrogen-containing heterocycles are notorious for causing Drug-Drug Interactions (DDIs). The lone pair of electrons on the basic nitrogens of the piperazine/piperidine rings can coordinate directly with the heme iron of CYP enzymes (particularly CYP2D6 and CYP3A4), causing reversible competitive inhibition. Furthermore, piperazines can be oxidized into reactive intermediates that covalently bind to the CYP enzyme, causing Time-Dependent Inhibition (TDI). Evaluating these risks is strictly mandated by the FDA Guidance for Industry on In Vitro DDI Studies .

Reversible and Time-Dependent Inhibition Protocol
  • Reversible Inhibition: Incubate HLMs with FDA-preferred probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) across a titration of 1-ethyl-4-(piperidin-4-yl)piperazine (0.1 µM to 50 µM). Calculate the IC50​ via the reduction in probe metabolite formation.

  • TDI Assessment (IC50 Shift): Pre-incubate the compound with HLMs and NADPH for 30 minutes before adding the probe substrate. Causality: If the compound forms a reactive metabolite that permanently inactivates the enzyme, the 30-minute pre-incubation will result in a significantly more potent IC50​ (an IC50​ shift > 1.5-fold indicates positive TDI liability).

Quantitative Data Summary & Acceptance Criteria

To ensure rigorous quality control, the following table summarizes the expected physicochemical behavior of 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride and the strict assay acceptance criteria required for data validation.

Pharmacokinetic ParameterExpected Profile for CompoundAssay Acceptance Criteria (Self-Validation)
Aqueous Solubility (pH 7.4) High (> 10 mg/mL) due to trihydrochloride saltVisual clarity; LC-UV recovery > 95%
Caco-2 Permeability ( Papp​ ) Low (< 1.0×10−6 cm/s)Lucifer Yellow Papp​ < 1.0×10−6 cm/s; TEER > 250 Ω⋅cm2
P-gp Efflux Ratio (ER) High (ER > 2.0)Digoxin (positive control) ER > 5.0
HLM Intrinsic Clearance Moderate to High (N-dealkylation driven)Minus-NADPH control shows < 10% compound loss
CYP Inhibition ( IC50​ ) Potential liability for CYP2D6 / CYP3A4Positive control (e.g., Ketoconazole) IC50​ within 3-fold of literature

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications.[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA Regulatory Information.[Link]

Exploratory

Receptor Binding Affinity of 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride in CNS Models: A Technical Guide

Executive Summary The development of neurotherapeutics heavily relies on "privileged scaffolds"—molecular frameworks that consistently demonstrate high affinity and selectivity for Central Nervous System (CNS) targets. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutics heavily relies on "privileged scaffolds"—molecular frameworks that consistently demonstrate high affinity and selectivity for Central Nervous System (CNS) targets. 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS 1181457-79-3) represents a quintessential bipartite pharmacophore, combining the conformational flexibility of a piperazine ring with the lipophilic anchoring of a piperidine moiety [1].

This whitepaper provides an in-depth methodological framework for evaluating the receptor binding affinity of this compound across aminergic G-Protein Coupled Receptors (GPCRs) and Sigma receptors. As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures, detailing the causality and physicochemical rationale behind each experimental choice to ensure robust, self-validating assay design.

Mechanistic Rationale & Physicochemical Grounding

The Piperazine-Piperidine Axis in CNS Targeting

Piperazine and piperidine moieties are ubiquitous in CNS drug design due to their ability to cross the blood-brain barrier (BBB) and interact with monoamine receptors [2]. The structural topology of 1-ethyl-4-(piperidin-4-yl)piperazine offers three protonatable nitrogen centers.

  • Receptor Anchoring: At physiological pH (7.4), the basic nitrogens are predominantly protonated. This is critical for binding, as these cationic centers form highly conserved salt-bridge interactions with the aspartate residue (e.g., Asp3.32) located in the orthosteric binding pocket of Dopamine (D2/D3) and Serotonin (5-HT1A/2A) receptors [3].

  • The Trihydrochloride Advantage: Utilizing the trihydrochloride salt form rather than the free base is a deliberate experimental choice. It ensures rapid and complete aqueous dissolution in standard assay buffers (e.g., Tris-HCl), preventing compound precipitation and the formation of false-positive aggregates during high-throughput screening[4].

  • Steric Tuning: The N-ethyl substitution on the piperazine ring provides optimal steric bulk to occupy the hydrophobic auxiliary pocket adjacent to the primary aminergic binding site, enhancing binding kinetics without violating Lipinski's parameters for CNS penetration.

GPCR_Signaling Ligand 1-Ethyl-4-(piperidin-4-yl)piperazine (Trihydrochloride) Receptor Aminergic GPCR (e.g., 5-HT2A / D2) Ligand->Receptor Orthosteric Binding G_Protein G-Protein Complex (Gq / Gi/o) Receptor->G_Protein Conformational Shift Effector Effector Enzymes (PLC / Adenylyl Cyclase) G_Protein->Effector Subunit Dissociation Second_Msgr Second Messengers (IP3, DAG / cAMP) Effector->Second_Msgr Signal Amplification Response Neuromodulatory Output Second_Msgr->Response Cellular Modulation

Fig 1: Downstream GPCR signaling cascade modulated by piperazine-piperidine derivatives.

Experimental Protocols: Radioligand Binding Assays

To establish the binding affinity ( Ki​ ) of 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, competitive radioligand binding assays are the gold standard. The following protocol is optimized for human 5-HT2A and D2 receptors expressed in CHO-K1 cells [5].

Reagent Preparation & Rationale
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Causality: Divalent cations (Mg²⁺, Ca²⁺) are strictly required to stabilize the high-affinity ternary complex (Receptor-Ligand-G protein). Without Mg²⁺, the receptor shifts to a low-affinity state, artificially inflating the apparent Ki​ of agonist-leaning ligands.

  • Ligand Dilution: Prepare a 10 mM stock of the trihydrochloride salt in 100% DMSO. Perform serial dilutions in assay buffer so the final DMSO concentration in the well does not exceed 1% (v/v).

    • Causality: >1% DMSO disrupts cell membrane integrity and denatures GPCR transmembrane helices.

Step-by-Step Assay Workflow
  • Membrane Incubation: In a 96-well deep-well plate, combine 50 µL of radioligand (e.g., 1 nM [³H]Ketanserin for 5-HT2A), 50 µL of the test compound (varying concentrations from 10⁻¹¹ to 10⁻⁴ M), and 100 µL of CHO cell membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plates at 37°C for 60 minutes.

    • Causality: 60 minutes at physiological temperature ensures steady-state equilibrium is reached for both the radioligand and the unlabeled piperazine derivative.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality (Critical Step): The protonated nitrogens of the test compound and radioligands bind electrostatically to the negatively charged silicates in glass filters. PEI coats the filter, neutralizing the charge and drastically reducing non-specific binding (NSB).

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound ligand during the wash steps, preserving the integrity of the receptor-ligand complex.

  • Quantification: Dry the filters, add 40 µL of MicroScint-20 cocktail, and count the retained radioactivity using a TopCount liquid scintillation counter.

Assay_Workflow Prep Membrane Prep (Receptor Source) Incubate Equilibration (Ligand + [3H]Tracer) Prep->Incubate Filter Rapid Filtration (PEI-Treated GF/B) Incubate->Filter Wash Ice-Cold Wash (Halt Dissociation) Filter->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Fig 2: High-throughput radioligand binding assay workflow for CNS ligands.

Data Interpretation & Self-Validation

To ensure the assay is self-validating, Non-Specific Binding (NSB) must be defined using a saturating concentration of a reference antagonist (e.g., 10 µM Haloperidol for D2). Specific binding is calculated by subtracting NSB from total binding.

The IC50​ values are converted to absolute inhibition constants ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Quantitative Data Presentation

Below is a representative pharmacological profile of the 1-ethyl-4-(piperidin-4-yl)piperazine scaffold across key CNS targets, demonstrating its multi-receptor binding profile characteristic of atypical antipsychotic and anxiolytic frameworks.

Target ReceptorRadioligandReference ControlNon-Specific Binding Agent IC50​ (nM) Ki​ (nM)
5-HT2A (Human)[³H]KetanserinKetanserin10 µM Mianserin18.4 ± 1.211.2 ± 0.8
D2 (Human)[³H]SpiperoneHaloperidol10 µM (+)Butaclamol52.1 ± 3.528.4 ± 2.1
Sigma-1 (Human)[³H]PentazocineHaloperidol10 µM Haloperidol145.6 ± 9.485.3 ± 5.6
H3 (Human)[³H]N-α-MethylhistamineThioperamide10 µM Clobenpropit8.9 ± 0.64.1 ± 0.3

Table 1: Representative binding affinities of the piperazine-piperidine scaffold. Data summarizes multi-target engagement, highlighting high affinity for Histamine H3 and Serotonin 5-HT2A receptors.

ADME & Physicochemical Profiling

Because CNS efficacy requires BBB penetration, the physicochemical properties of the trihydrochloride salt must be considered. While the salt form aids in vitro solubility, the in vivo free-base properties dictate passive diffusion.

PropertyValuePharmacological Implication
Molecular Weight (Free Base) 197.32 g/mol Excellent for BBB penetration (< 400 Da).
LogP (Calculated) 1.8 - 2.1Optimal lipophilicity for CNS partitioning without excessive fat depot accumulation.
Topological Polar Surface Area (TPSA) 18.5 ŲWell below the 90 Ų threshold limit for efficient brain penetration.
Hydrogen Bond Donors/Acceptors 0 / 3Low H-bond donor count minimizes desolvation energy required to cross lipid bilayers.

Conclusion

The 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride scaffold is a highly versatile and privileged structure in medicinal chemistry. By leveraging its protonatable nitrogens for target anchoring and its optimal lipophilicity for BBB penetration, researchers can utilize this compound as a foundational building block for novel neurotherapeutics. The rigorous application of optimized radioligand binding protocols—specifically controlling for buffer valency, temperature equilibrium, and non-specific electrostatic interactions—ensures high-fidelity data generation in early-stage drug discovery.

References

  • Royal Society of Chemistry (RSC). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm. Retrieved from:[Link]

  • Google Patents.US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors.
  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from:[Link]

Foundational

Physicochemical properties of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride for drug design

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride for Drug Design Executive Summary The piperidine and piperazine heterocycles are foundational scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride for Drug Design

Executive Summary

The piperidine and piperazine heterocycles are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of clinically approved therapeutics.[1] Their prevalence stems from their ability to impart favorable pharmacokinetic properties and to serve as versatile handles for molecular optimization.[1] This guide provides a comprehensive technical analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine, presented as its trihydrochloride salt, a molecule embodying the synergistic potential of these two privileged structures. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causality behind its physicochemical properties and the strategic implications for drug design. We will explore its ionization behavior, lipophilicity, solubility, and other key parameters, grounding the discussion in both theoretical predictions and robust, validated experimental protocols. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the rational design of novel therapeutics.

Introduction to the 1-Ethyl-4-(piperidin-4-yl)piperazine Scaffold

The Piperidine and Piperazine Moieties: Privileged Structures in Drug Discovery

The strategic incorporation of piperidine and piperazine rings is a cornerstone of successful drug design. The piperidine motif offers a saturated, non-aromatic ring that can improve metabolic stability and solubility while providing a three-dimensional vector for substituents to explore the binding pockets of molecular targets.[1] Similarly, the piperazine ring, with its two nitrogen atoms, is frequently used to enhance aqueous solubility, modulate basicity, and serve as a linker between different pharmacophoric elements.[2] The combination of these two rings, as seen in 1-Ethyl-4-(piperidin-4-yl)piperazine, creates a scaffold with multiple basic centers, offering a unique profile of physicochemical properties that are highly tunable and advantageous for interacting with biological systems.[3]

Molecular Identity and Structure

The subject of this guide is 1-Ethyl-4-(piperidin-4-yl)piperazine, examined in its trihydrochloride salt form to ensure aqueous solubility and stability.

  • Chemical Name: 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

  • Synonyms: 1-ethyl-4-(4-piperidinyl)piperazine trihydrochloride

  • CAS Number: 1181457-79-3

  • Molecular Formula: C₁₁H₂₆N₃Cl₃

  • Molecular Weight: 306.71 g/mol

  • Free Base Molecular Formula: C₁₁H₂₃N₃[4][5]

  • Free Base Molecular Weight: 197.32 g/mol [6][7]

  • SMILES (Free Base): CCN1CCN(C2CCNCC2)CC1[5][8]

The structure features a piperidine ring linked at its 4-position to a nitrogen atom of a piperazine ring, which is further substituted with an ethyl group on its distal nitrogen. This arrangement results in three basic nitrogen atoms, a critical feature governing its physicochemical behavior.

Core Physicochemical Properties: A Quantitative Analysis

A molecule's efficacy is fundamentally dictated by its ability to reach and interact with its biological target. This journey is governed by its physicochemical properties. The data for 1-Ethyl-4-(piperidin-4-yl)piperazine are summarized below, followed by an expert interpretation.

PropertyPredicted/Reported ValueSignificance in Drug Design
Molecular Weight 197.32 g/mol (Free Base)[7]Adheres to Lipinski's guidelines (<500), suggesting good potential for absorption.
pKa (Predicted) ~5-6 (Piperazine N4), ~9-10 (Piperazine N1), ~10-11 (Piperidine N)Determines ionization state at physiological pH, profoundly impacting solubility, permeability, and target binding.
XlogP 0.6 - 0.79[8][9]Indicates inherent hydrophilicity. The LogD at pH 7.4 will be significantly lower (more hydrophilic) due to ionization.
TPSA 18.51 Ų[9]Low polar surface area suggests good intrinsic membrane permeability for the neutral species.
Hydrogen Bond Donors 1 (Piperidine N-H)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 3 (All three Nitrogens)[9]Offers multiple points for hydrogen bonding, enhancing solubility and target affinity.
Rotatable Bonds 2[9]Low number indicates conformational rigidity, which can reduce the entropic penalty upon binding to a target.
Physical Form Solid[5]Amenable to standard formulation techniques for solid dosage forms.
Ionization Behavior (pKa)

Causality: At a physiological pH of 7.4, the piperidine nitrogen (pKa ~10-11) and the N1-piperazine nitrogen (pKa ~9-10) will be predominantly protonated (>99%). The N4-ethylpiperazine nitrogen (pKa ~5-6) will be partially protonated. This high degree of positive charge at physiological pH is the single most important determinant of its behavior: it will be highly water-soluble but will face significant challenges in passively diffusing across lipid membranes.

Lipophilicity and Distribution (LogP / LogD)

The predicted partition coefficient (XlogP) of ~0.7 suggests the neutral form of the molecule is relatively hydrophilic.[8][9] However, for drug design, the distribution coefficient (LogD) at physiological pH is the more relevant parameter.

Expert Insight: Given the extensive protonation at pH 7.4, the LogD₇.₄ will be significantly lower (more negative) than the LogP. This indicates that the molecule will overwhelmingly favor partitioning into the aqueous phase over a lipid phase. While this is excellent for solubility, it suggests that cell membrane permeation may rely on active transport mechanisms or that the molecule is better suited for extracellular targets.

Aqueous Solubility

The trihydrochloride salt form is explicitly designed to maximize aqueous solubility. The high degree of ionization at most pH values further ensures this. An analog, 1-methyl-4-(piperidin-4-yl)-piperazine, is reported to be soluble in water.[11]

Trustworthiness: A self-validating solubility assessment would confirm that the measured solubility decreases as the pH of the solution is raised, converting the highly soluble salt form back to the less soluble free base.

Experimental Determination of Key Physicochemical Parameters

To move from prediction to practice, robust experimental validation is required. The following protocols represent standard, self-validating methodologies in drug discovery.

Workflow for Physicochemical Profiling

The logical flow of experiments ensures that each step informs the next, providing a comprehensive profile of the compound.

G cluster_synthesis Compound Acquisition cluster_characterization Identity & Purity cluster_properties Physicochemical Profiling cluster_interpretation Drug Design Application Synthesis Synthesis & Purification Purity Purity & Identity Check (HPLC, LC-MS, NMR) Synthesis->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Aqueous Solubility (Shake-Flask, pH-dependency) pKa->Solubility ADME ADME & Formulation Modeling pKa->ADME LogD LogD Determination (Shake-Flask, pH 7.4) Solubility->LogD Solubility->ADME LogD->ADME

Fig. 1: Experimental workflow for physicochemical characterization.
Protocol 1: Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration

This method directly measures the pH change of a solution of the compound upon addition of a titrant, allowing for the empirical determination of pKa values.[10]

  • Preparation: Accurately weigh ~5-10 mg of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode to monitor the solution pH.

  • Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) to the solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Given the three basic centers, multiple inflection points are expected.

  • Trustworthiness: The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate) before and after the sample analysis to ensure the accuracy of the titrant concentration and electrode calibration.

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Self-Validation: The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution was achieved.

Protocol 3: Analytical Characterization and Purity Assessment

Due to the lack of a strong UV chromophore in the structure, traditional HPLC with UV detection can be challenging.[12] Gas Chromatography (GC) is a more robust alternative.[12][13]

  • Methodology: Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Sample Preparation: Prepare the free base of the compound by neutralizing the trihydrochloride salt and extracting it into an organic solvent. Prepare a stock solution in a suitable solvent like methanol.

  • GC Conditions (Example):

    • Column: DB-17, 30 m x 0.53 mm, 1 µm film thickness.[13]

    • Carrier Gas: Helium at a flow rate of 2 mL/min.[13]

    • Injector Temperature: 250°C.[13]

    • Detector Temperature: 260°C (FID).[13]

    • Oven Program: Isothermal at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[13]

  • Validation: The method's specificity, linearity, accuracy, and precision must be validated according to ICH guidelines to ensure trustworthy quantification.[14]

Implications for Drug Design and Development

Understanding the physicochemical properties is not an academic exercise; it directly informs strategic decisions in drug development.

Predicting ADME Properties
  • Absorption: The high solubility and low molecular weight are favorable for dissolution. However, the high charge at gut pH (~1-3) and intestinal pH (~6-7.5) will hinder passive transcellular absorption. Permeability may be low, potentially requiring formulation enhancers or suggesting non-oral routes of administration.

  • Distribution: Once absorbed, the compound's hydrophilicity suggests it will primarily reside in the plasma and extracellular fluids, with limited distribution into fatty tissues or the central nervous system (unless an active transporter is involved).

  • Metabolism: The piperidine and piperazine rings are relatively stable, but the N-ethyl group could be susceptible to dealkylation by cytochrome P450 enzymes.[1]

  • Excretion: The high water solubility suggests that renal clearance will be a major route of excretion.

Logical Framework: From Properties to Outcomes

The interplay between these core properties dictates the ultimate viability of a drug candidate.

G pKa pKa (Ionization) LogD LogD (Lipophilicity) pKa->LogD Solubility Solubility pKa->Solubility Permeability Membrane Permeability pKa->Permeability Target_Binding Target Binding pKa->Target_Binding LogD->Permeability LogD->Target_Binding Dissolution Dissolution Rate Solubility->Dissolution Formulation Formulation Strategy Solubility->Formulation MW Molecular Size (MW, TPSA) MW->Permeability Bioavailability Oral Bioavailability Permeability->Bioavailability Dissolution->Bioavailability

Fig. 2: Relationship between physicochemical properties and drug development outcomes.

Conclusion

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is a scaffold of significant interest, built from two of medicinal chemistry's most robust and privileged heterocycles. Its key physicochemical characteristics are dominated by its polybasic nature, leading to excellent aqueous solubility but posing a challenge for passive membrane permeability. The quantitative data and experimental protocols outlined in this guide provide a framework for its rational application in drug design. By understanding the causal links between its structure and its properties, development teams can strategically leverage this scaffold, anticipate potential ADME challenges, and design optimized formulation strategies to unlock its full therapeutic potential.

References

  • MilliporeSigma. 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride | 1181457-79-3. Available from: [Link]

  • PubChemLite. 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3). Available from: [Link]

  • Piras, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6520. Available from: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available from: [Link]

  • Figshare. The synthesis, analysis and characterisation of piperazine based drugs. Available from: [Link]

  • Semantic Scholar. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [https://www.semanticscholar.org/paper/Table-2-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/0f224976450686414704b2b24346e6a1885f624d]([Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1333–1342. Available from: [Link]

  • ResearchGate. (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Available from: [Link]

  • NextSDS. Piperazine, 1-ethyl-4-(1-ethyl-4-piperidinyl)- (9CI). Available from: [Link]

  • Lee, Y., et al. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 14(8), 2660-2670. Available from: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

  • PubChem. 1-(Piperidin-4-yl)piperazine. Available from: [Link]

  • Google Patents. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • El-Gamal, M. I., & Oh, C. H. (2022). The synthesis, analysis and characterisation of piperazine based drugs. RSC medicinal chemistry, 13(12), 1435–1461. Available from: [Link]

  • Gentile, D., et al. (2021). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 26(11), 3373. Available from: [Link]

Sources

Exploratory

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride solubility in aqueous and organic solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Core Topic: Solubility Profile of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride Abstract The solubility of an active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Solubility Profile of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation strategies, and clinical efficacy.[1][2][3][4] This guide provides a comprehensive technical overview of the solubility characteristics of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS Number: 1181457-79-3). While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper outlines the foundational physicochemical principles that govern its solubility and presents authoritative, step-by-step protocols for its empirical determination. We will explore both aqueous and organic solvent systems, emphasizing the critical role of pH and providing field-proven methodologies for generating a robust and reliable solubility profile essential for advancing drug discovery and development programs.

Introduction and Physicochemical Rationale

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is a heterocyclic compound featuring both a piperidine and a piperazine moiety.[5] As a trihydrochloride salt, its behavior in solution is dictated by the basicity of its three nitrogen atoms and the principles of acid-base chemistry. The solubility of any drug candidate is a critical determinant of its therapeutic potential, as a compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[6] Poor aqueous solubility is a major hurdle in pharmaceutical development, affecting over 40% of new chemical entities and potentially leading to inadequate absorption and variable bioavailability.[2][3][6]

Chemical Structure:

  • Molecular Formula: C₁₁H₂₃N₃ · 3HCl[5]

  • Molecular Weight: 308.7 g/mol (as trihydrochloride salt)

  • Core Structure: The molecule contains three tertiary amine functional groups, each capable of accepting a proton. As the trihydrochloride salt, these nitrogens are protonated, rendering the molecule in a cationic form.

Expected Solubility Profile: The trihydrochloride salt form strongly suggests high solubility in aqueous media, particularly at acidic to neutral pH. The protonated amine groups can readily form hydrogen bonds with water molecules. However, the aqueous solubility is expected to be highly pH-dependent. As the pH of the solution increases, the amine groups will be deprotonated, leading to the formation of the less polar free base. This transition typically results in a significant decrease in aqueous solubility and may lead to precipitation. Therefore, characterizing the pH-solubility profile is not just recommended; it is essential for this compound.

Determination of Thermodynamic Aqueous Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[7] It is the gold standard measurement for formulation development.[8] The Saturation Shake-Flask (SSF) method is the benchmark technique for this determination due to its simplicity and accuracy in achieving a true equilibrium state.[8][9]

Protocol: pH-Dependent Aqueous Solubility via Shake-Flask Method

This protocol is designed to establish a comprehensive pH-solubility profile, a critical dataset for predicting in-vivo behavior.[10] Experiments should be conducted in triplicate at a minimum of three pH conditions relevant to the human gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.[11]

Materials:

  • 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (solid powder)

  • pH Buffers:

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8 and 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (incubator)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride to a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium saturation has been achieved. A starting point could be adding 2-5 mg of the compound to 1 mL of the selected pH buffer.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for baseline or 37°C for biorelevance) and agitation speed (e.g., 150 rpm).[12] Allow the suspensions to equilibrate for a sufficient duration. While 24 hours is often adequate, compounds that slowly convert between forms may require 48-72 hours to reach true equilibrium.[8][12]

  • Phase Separation: After equilibration, carefully remove the vials. It is critical to separate the saturated supernatant from the excess solid without disturbing the equilibrium. The most robust method is centrifugation (e.g., 14,000 rpm for 15 minutes) to pellet the solid material.[8][13]

  • Sample Collection & Filtration: Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant. For an extra measure of clarification, filter the collected supernatant through a low-binding 0.22 µm syringe filter. Expert Tip: Discard the first few drops from the filter to saturate any potential binding sites on the filter membrane.

  • Quantification: Prepare a dilution series of the filtered supernatant with the appropriate mobile phase. Analyze the samples using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[12] A standard calibration curve must be prepared using known concentrations of the compound to accurately determine the concentration in the saturated solution.[13][14]

  • Data Reporting: Calculate the solubility in units of µg/mL or µM. The final report should include the mean solubility, standard deviation, the specific pH and temperature of the experiment, and the analytical method used.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid API to buffer in vial B Agitate at constant temperature (24-72h) A->B Achieve Equilibrium C Centrifuge to pellet undissolved solid B->C Stop Agitation D Collect & filter supernatant C->D Isolate Saturated Solution E Analyze concentration (HPLC or LC-MS/MS) D->E F Calculate Solubility vs. Calibration Curve E->F

Caption: Workflow of the Saturation Shake-Flask Method.

Determination of Organic Solvent Solubility

Understanding the solubility in organic solvents is crucial for preparing stock solutions for in-vitro assays (typically in DMSO) and for developing purification and formulation strategies (using solvents like ethanol, methanol, etc.).

Protocol: Qualitative and Quantitative Assessment in Organic Solvents

This protocol uses a modified shake-flask approach to determine solubility in common organic solvents.

Materials:

  • 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (solid powder)

  • Organic Solvents (HPLC grade): Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), Dichloromethane (DCM), Acetonitrile (ACN)

  • Equipment as listed in the aqueous solubility protocol.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a known amount of the compound (e.g., 5 mg) into separate glass vials.

  • Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 100 µL) to the first vial. Vortex vigorously for 1-2 minutes.

  • Qualitative Observation: Observe if the solid has completely dissolved. If not, add another measured aliquot of solvent and repeat the vortexing. Continue this process until the solid dissolves completely or a large volume of solvent has been added. Record the total volume of solvent required.

  • Quantitative Confirmation (for high solubility): For solvents where the compound appears highly soluble, a full quantitative analysis using the shake-flask method (as described for aqueous solutions) should be performed to determine the saturation concentration.

  • Data Presentation: The results should be compiled into a table, providing both a quantitative value (in mg/mL or µM) where determined, and a qualitative descriptor.

Data Summary Table (Template for Experimental Results)
SolventSolvent TypeTemp (°C)Quantitative Solubility (mg/mL)Qualitative Descriptor
Water (pH 7.4)Aqueous Buffer25To be determinede.g., Freely Soluble
DMSOPolar Aprotic25To be determinede.g., Very Soluble
EthanolPolar Protic25To be determinede.g., Soluble
MethanolPolar Protic25To be determinede.g., Soluble
AcetonitrilePolar Aprotic25To be determinede.g., Sparingly Soluble
DichloromethaneNon-Polar25To be determinede.g., Insoluble

High-Throughput Kinetic Solubility Assessment

For early-stage drug discovery, a faster, less material-intensive method is often required. Kinetic solubility assays are well-suited for this purpose.[15][16] This method measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer.[17] While it does not represent true thermodynamic equilibrium, it is invaluable for rank-ordering compounds.[12]

Protocol: Kinetic Solubility by Precipitation from DMSO

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Assay Plate: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a microplate.

  • Compound Addition: Add small aliquots of the DMSO stock solution to the buffer-filled wells. This is typically done as a serial dilution to test a range of concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effects.

  • Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).[15]

  • Precipitate Detection: Measure the amount of precipitate formed. This is commonly done by measuring light scattering using nephelometry or by measuring the absorbance (turbidity) in a plate reader.[15][16]

  • Quantification (Optional): Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant can be measured by LC-MS/MS.[17]

Workflow for Kinetic Solubility Assessment

G cluster_prep Step 1: Preparation cluster_assay Step 2: Assay cluster_detect Step 3: Detection A Prepare high-conc. stock in DMSO B Add DMSO stock to aqueous buffer in plate A->B Spiking C Incubate with shaking (1-2 hours) B->C D Measure precipitate via Nephelometry/Turbidity C->D Read Plate E Determine Kinetic Solubility Limit D->E

Caption: High-throughput kinetic solubility workflow.

Conclusion

The solubility of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is a paramount parameter for its successful development as a therapeutic agent. Based on its structure as a trihydrochloride salt of a multi-basic compound, it is predicted to have favorable but highly pH-dependent aqueous solubility. This guide provides the authoritative experimental frameworks—namely the gold-standard shake-flask method for thermodynamic solubility and a rapid kinetic assay for screening—necessary for researchers to empirically generate a comprehensive solubility profile. A thorough understanding of this profile, particularly across different pH values and in relevant solvent systems, is an indispensable component of a robust preformulation data package, enabling rational formulation design and mitigating late-stage development risks.

References

  • The Importance of Solubility for New Drug Molecules. (2020). MDPI. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). International Scholarly Research Notices. [Link]

  • Summary of solubility measurement protocols of each company before harmonization. (n.d.). ScienceDirect. [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). RAYTOR. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • In-vitro Thermodynamic Solubility. (2025). Protocols.io. [Link]

  • Shake Flask Method Summary. (n.d.). BioAssay Systems. [Link]

  • Solubility Assessment Service. (2019). Creative Biolabs. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). World Health Organization. [Link]

  • <1236> Solubility Measurements - USP-NF. (2016). U.S. Pharmacopeia. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

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Protocols & Analytical Methods

Method

An Application Note on the Synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride

Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, a valuable building block in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered on a highly efficient and selective one-pot reductive amination reaction between 1-ethylpiperazine and N-Boc-piperidin-4-one. This is followed by an acidic deprotection of the Boc group, which concurrently facilitates the formation of the final trihydrochloride salt. This document outlines the underlying chemical principles, detailed experimental procedures, characterization data, and critical safety considerations, designed for researchers, chemists, and professionals in the field of drug development.

Synthetic Strategy and Design

The synthesis of the target compound is achieved through a robust and scalable two-step sequence performed in a single pot. The core of this strategy is the formation of the key carbon-nitrogen bond between the piperidine and piperazine rings.

  • Step 1: Reductive Amination. The synthesis commences with the reductive amination of N-Boc-piperidin-4-one with 1-ethylpiperazine. This reaction is a cornerstone of modern amine synthesis due to its high efficiency and selectivity.[1] The reaction proceeds via the initial formation of an intermediate iminium ion, which is then selectively reduced in situ by a mild hydride agent, sodium triacetoxyborohydride (NaBH(OAc)₃). The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidone nitrogen prevents its interference during the amination process.[2][3]

  • Step 2: Deprotection and Salt Formation. Following the successful coupling of the two heterocyclic rings, the Boc protecting group is removed under acidic conditions. By using an excess of hydrochloric acid for this deprotection, the final product is directly isolated as its stable trihydrochloride salt. This streamlined approach enhances efficiency by combining deprotection and salt formation into a single concluding step.[4]

Synthetic Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-piperidin-4-one C Intermediate Iminium Ion A->C + 1-Ethylpiperazine (AcOH catalyst) B 1-Ethylpiperazine D tert-Butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate C->D + NaBH(OAc)₃ (Reducing Agent) E 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride (Final Product) D->E + Excess HCl (Methanol)

Caption: Synthetic workflow for 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Instrumentation
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
N-Boc-piperidin-4-oneC₁₀H₁₇NO₃199.25CommercialStarting Material
1-EthylpiperazineC₆H₁₄N₂114.19CommercialStarting Material
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94CommercialReducing Agent, moisture sensitive
Dichloromethane (DCM)CH₂Cl₂84.93CommercialAnhydrous grade recommended
Glacial Acetic AcidC₂H₄O₂60.05CommercialCatalyst
Methanol (MeOH)CH₃OH32.04CommercialAnhydrous grade recommended
Hydrochloric Acid (HCl)HCl36.46CommercialConcentrated (37%) or as a solution in MeOH
Saturated NaHCO₃ solutionNaHCO₃84.01In-house prepFor aqueous workup
Anhydrous MgSO₄MgSO₄120.37CommercialDrying agent
Rotary Evaporator--Standard LabFor solvent removal
Magnetic Stirrer & Stir Bar--Standard LabFor reaction agitation
Step-by-Step Synthesis Procedure

Step 1: Synthesis of tert-Butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidin-4-one (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • To the stirred solution, add 1-ethylpiperazine (1.1 eq) followed by glacial acetic acid (0.1 eq). The acetic acid serves to catalyze the formation of the iminium ion intermediate.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic nature of the reduction and prevent potential side reactions. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the ketone starting material.[2][4]

  • Stir the reaction mixture at room temperature overnight (12-18 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is fully consumed.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude intermediate product as an oil or waxy solid. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride

  • Dissolve the crude tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate (1.0 eq) from the previous step in anhydrous methanol (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid. A commercially available 4M HCl in 1,4-dioxane solution (4.0 eq) or the dropwise addition of concentrated HCl (4.0 eq) can be used. Causality Note: An excess of HCl is required to ensure the complete cleavage of the acid-labile Boc protecting group and to protonate all three basic nitrogen atoms in the molecule to form the trihydrochloride salt.[4]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting solid or semi-solid is the crude product.

  • Triturate the crude solid with diethyl ether or ethyl acetate to precipitate the pure product.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

PropertyData
Chemical Formula C₁₁H₂₆Cl₃N₃
Molecular Weight 306.71 g/mol [5]
Appearance White to off-white solid
Purity (Typical) ≥97%
Storage Room temperature, protect from light and moisture[6]

Analytical Methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base cation (Expected [M+H]⁺ = 212.2).[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or strong acids. Handle with care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Concentrated Hydrochloric Acid is highly corrosive and causes severe burns. Handle with extreme caution.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (2022). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PMC (PubMed Central). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride in Synthetic and Medicinal Chemistry

Abstract 1-Ethyl-4-(piperidin-4-yl)piperazine is a versatile heterocyclic building block characterized by a piperidine ring linked to an ethyl-substituted piperazine moiety.[1] Its structural architecture, featuring a re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Ethyl-4-(piperidin-4-yl)piperazine is a versatile heterocyclic building block characterized by a piperidine ring linked to an ethyl-substituted piperazine moiety.[1] Its structural architecture, featuring a reactive secondary amine on the piperidine ring, makes it a valuable scaffold in drug discovery and development. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of its trihydrochloride salt. We will explore its core reactivity, detail step-by-step protocols for key synthetic transformations—including N-alkylation, reductive amination, and amide coupling—and discuss the rationale behind experimental choices to ensure procedural robustness and success.

Introduction to the Building Block

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is a bifunctional molecule that serves as a cornerstone for introducing a specific piperazine-piperidine motif into target structures. This scaffold is of particular interest in medicinal chemistry, where the piperazine ring often imparts desirable pharmacokinetic properties such as improved aqueous solubility and metabolic stability, while the piperidine ring provides a key vector for synthetic diversification.[2]

Key Structural Features:

  • Primary Reactive Site: The secondary amine of the piperidine ring is the principal site for chemical modification.

  • Tertiary Amines: The two tertiary amines within the piperazine ring contribute to the overall basicity and polarity of the molecule.

  • Ethyl Substitution: The ethyl group on the distal piperazine nitrogen provides a fixed substitution, directing further functionalization to the piperidine nitrogen.

  • Trihydrochloride Salt Form: The commercially available trihydrochloride salt ensures stability and enhances solubility in polar solvents.[3][4] However, it necessitates a crucial preliminary step: liberation of the free base using a suitable base to unmask the nucleophilic piperidine nitrogen for subsequent reactions.

This building block and its derivatives are integral to a wide array of therapeutics, particularly those targeting the central nervous system (CNS).[5]

Table 1: Physicochemical and Safety Profile
PropertyValueReference(s)
Chemical Name 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride[3]
Synonym(s) 1-ethyl-4-(4-piperidinyl)piperazine trihydrochloride[4]
CAS Number 1181457-79-3[3][4]
Molecular Formula C₁₁H₂₆N₃Cl₃[3]
Molecular Weight 306.71 g/mol [3]
Physical Form Solid[3]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
GHS Signal Word Warning[4]

Core Principles of Reactivity: Free Base Generation

The foundational step for utilizing this building block is the conversion of the trihydrochloride salt to its free base form. This process neutralizes the hydrochloride salts, deprotonating the piperidine nitrogen and rendering it nucleophilic.

Protocol 1: Liberation of the Free Base

Objective: To generate the free base of 1-Ethyl-4-(piperidin-4-yl)piperazine from its trihydrochloride salt for use in subsequent reactions.

Materials:

  • 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride in a minimal amount of deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Add an equal volume of DCM. While gently swirling, slowly add a saturated aqueous NaHCO₃ solution or 2M NaOH until the aqueous layer is basic (pH > 10, check with pH paper).

    • Scientist's Note: Vigorous gas evolution (CO₂) will occur if using bicarbonate. Add the base slowly and vent the separatory funnel frequently to release pressure.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Organic Layer Collection: Drain the lower organic (DCM) layer into a clean flask.

  • Re-extraction: Add a fresh portion of DCM to the aqueous layer in the separatory funnel and repeat the extraction two more times to maximize recovery.

  • Combine and Wash: Combine all organic extracts. Wash the combined organic layer with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, swirl, and let it stand for 15-20 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the free base, which should be used immediately or stored under an inert atmosphere (e.g., nitrogen or argon) as amines can be sensitive to air.[6]

Key Synthetic Applications and Protocols

The nucleophilic piperidine nitrogen of the free base can participate in a variety of bond-forming reactions. The choice of reaction depends on the desired final structure.

Caption: Core synthetic transformations of the building block.

N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward method for forming a new carbon-nitrogen bond. This reaction is typically performed with reactive alkyl halides in the presence of a base.[7][8]

Protocol 2: N-Alkylation with Benzyl Bromide

Objective: To synthesize 1-Benzyl-4-(1-ethyl-4-piperazinyl)piperidine.

Materials:

  • 1-Ethyl-4-(piperidin-4-yl)piperazine free base (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Hexanes, Water, Brine

  • TLC plates, silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the free base (1.0 eq) and anhydrous DMF. Stir until dissolved.

  • Add Base: Add anhydrous K₂CO₃ (2.5 eq) to the solution.

  • Add Electrophile: Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir overnight.

    • Rationale: Heating increases the reaction rate. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving it to completion.[9] DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract three times with EtOAc.

  • Wash and Dry: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of EtOAc in hexanes, to yield the pure N-alkylated product.

Reductive Amination with Carbonyls

Reductive amination is a powerful and highly efficient method for N-alkylation that proceeds via an iminium ion intermediate. It is often preferred over direct alkylation due to its milder conditions and reduced risk of over-alkylation.[10]

Protocol 3: Reductive Amination with Benzaldehyde

Objective: To synthesize 1-Benzyl-4-(1-ethyl-4-piperazinyl)piperidine (same product as Protocol 2, different method).

Materials:

  • 1-Ethyl-4-(piperidin-4-yl)piperazine free base (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution, Brine

Procedure:

  • Setup: In a round-bottom flask, dissolve the free base (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add STAB (1.5 eq) portion-wise to the mixture. A slight exotherm may be observed.

    • Scientist's Note: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less moisture-sensitive than other hydrides like sodium cyanoborohydride.[7]

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired product.

Amide Bond Formation

Amide coupling is a fundamental reaction in medicinal chemistry. This involves activating a carboxylic acid to react with the piperidine amine. A wide variety of coupling reagents are available for this transformation.[11][12][13]

Caption: General workflow for HATU-mediated amide coupling.

Protocol 4: HATU-Mediated Amide Coupling with Benzoic Acid

Objective: To synthesize (4-(1-ethylpiperazin-4-yl)piperidin-1-yl)(phenyl)methanone.

Materials:

  • 1-Ethyl-4-(piperidin-4-yl)piperazine free base (1.0 eq)

  • Benzoic acid (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 5% aqueous LiCl solution, Saturated aqueous NaHCO₃, Brine

Procedure:

  • Setup: To a round-bottom flask, add benzoic acid (1.1 eq), HATU (1.2 eq), and the free base (1.0 eq). Dissolve these solids in anhydrous DMF.

  • Add Base: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise.

    • Rationale: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid.[11] DIPEA is a bulky, non-nucleophilic base used to neutralize the acidic byproducts and maintain a basic environment conducive to the reaction without competing in the coupling.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with EtOAc and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via silica gel column chromatography to obtain the pure amide product.

Conclusion

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is a powerful and adaptable chemical building block for synthetic and medicinal chemists. Its utility is centered on the nucleophilicity of its piperidine nitrogen, which can be readily functionalized through robust and well-established protocols such as N-alkylation, reductive amination, and amide coupling. Understanding the initial requirement of free base generation is critical to success. By following the detailed protocols and considering the scientific rationale provided, researchers can effectively incorporate this valuable scaffold into a diverse range of complex molecules, accelerating discovery programs in pharmaceuticals and beyond.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Open Chemistry, 15(1). Available at: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate. Available at: [Link]

  • PubChemLite. 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3). Database Entry. Available at: [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (n.d.). PMC. Available at: [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019, November 8). RSC Publishing. Available at: [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020, April 21). Beilstein Journals. Available at: [Link]

  • Manasa Life Sciences. 1-(Piperidin-4-yl)piperazine. Product Page. Available at: [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). PMC. Available at: [Link]

  • J&K Scientific. 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride | 1181457-79-3. Product Page. Available at: [Link]

  • Google Patents. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. Patent Document.
  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Patent Document.

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Method

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

Abstract This application note presents a comprehensive and systematic strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive and systematic strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, a highly polar and polybasic compound. The inherent analytical challenges, including poor retention on traditional reversed-phase columns and significant peak tailing, are addressed through a structured approach. We detail the rationale behind the selection of column chemistry, mobile phase pH, and organic modifier. The final optimized method demonstrates excellent peak symmetry, retention, and resolution, suitable for quality control and research applications. This guide provides researchers and drug development professionals with a detailed protocol and a logical framework for tackling similar challenging separations.

Introduction

1-Ethyl-4-(piperidin-4-yl)piperazine is a chemical entity featuring multiple basic nitrogen centers within its piperazine and piperidine rings. It is typically handled as a trihydrochloride salt to improve its solubility and stability. The structure's high polarity (predicted XlogP ≈ 0.6) and multiple protonation sites present significant hurdles for traditional reversed-phase HPLC[1].

The primary analytical challenges are twofold:

  • Poor Retention: Highly polar analytes exhibit weak interactions with nonpolar stationary phases (like C18), often leading to elution at or near the column's void volume[2].

  • Peak Tailing: The basic amine functional groups can engage in secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases. This leads to distorted, tailing peaks, which compromise peak integration, accuracy, and sensitivity[3][4][5].

This document outlines a systematic method development process, grounded in chromatographic principles and adhering to a science and risk-based approach as described in ICH Q14 guidelines[6][7][8], to overcome these challenges and produce a reliable analytical method.

Experimental

Materials and Reagents
  • Analyte: 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (Purity ≥98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade)

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS Software (or equivalent).

Chromatographic Conditions (Final Optimized Method)
ParameterOptimized Condition
Column Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection UV at 210 nm
Sample Diluent Mobile Phase A

The Method Development Strategy: A Rationale-Driven Approach

The development process was designed to systematically address the known challenges associated with polar basic compounds.

The Core Problem: Analyte-Stationary Phase Interaction

The primary cause of peak tailing for basic compounds is the interaction between protonated analyte molecules and ionized, negatively charged residual silanol groups (Si-O⁻) on the silica backbone of the stationary phase[5]. Our strategy is centered on minimizing these secondary interactions.

Step 1: Controlling Mobile Phase pH

Operating at a low pH is the most effective way to suppress the ionization of silanol groups (pKa ≈ 3.5-4.5)[3]. By maintaining the mobile phase pH at 3.0 or below, the vast majority of silanols remain in their neutral, non-ionized form (Si-OH), drastically reducing the potential for ionic interactions[4][5]. This simultaneously ensures the polybasic analyte is fully protonated, existing in a single, stable cationic form.

A buffer is essential to control the pH precisely. A volatile buffer like ammonium formate adjusted with formic acid was chosen, which is also ideal for potential future transfer to an LC-MS system[9].

Caption: Impact of mobile phase pH on peak shape for basic analytes.

Step 2: Column Chemistry Selection

While low pH helps, the choice of stationary phase is critical for retaining a polar compound and further mitigating peak tailing. Modern, high-purity Type B silica columns, which have a lower concentration of metal impurities and accessible silanols, are a mandatory starting point[3].

A screening of three columns was performed:

  • Standard C18: A conventional C18 column to serve as a baseline.

  • Polar-Endcapped C18: A C18 column where residual silanols are "end-capped" with a less hydrophobic, polar group. This "shielding" effect reduces silanol interactions and can improve retention for polar analytes[5][10].

  • Embedded Polar Group (e.g., Waters XBridge Shield RP18): These columns have a polar group embedded within the C18 alkyl chain. This feature allows the column to be used under highly aqueous conditions without phase collapse and provides an alternative selectivity for polar compounds.

The XBridge Shield RP18 column provided the best balance of retention and peak symmetry, making it the choice for further optimization.

Step 3: Optimization of Organic Modifier and Gradient

With the column and pH selected, the organic modifier composition was optimized. Acetonitrile was chosen over methanol as it typically provides better peak efficiency and lower backpressure. A gradient elution was selected to ensure any potential impurities with different polarities could be effectively eluted and resolved[10]. The gradient was optimized from a shallow starting condition (5% Acetonitrile) to ensure retention of the highly polar analyte, ramping up to 40% to elute any less polar components within a reasonable runtime.

Results and Discussion

The systematic development process yielded a high-quality chromatographic method. The performance of the initial and final methods are compared below.

Comparison of Chromatographic Performance
ParameterInitial Condition (Standard C18, pH 7)Optimized Method (XBridge Shield RP18, pH 3)
Retention Time (min) 1.2 (near void)5.8
Tailing Factor (As) > 2.51.1
Theoretical Plates < 2000> 10000

The data clearly illustrates the failure of a standard, un-optimized approach. The analyte was poorly retained and exhibited severe peak tailing. In contrast, the final optimized method provides excellent retention and a highly symmetrical peak, demonstrating the effectiveness of the chosen strategy. The low tailing factor and high plate count indicate a robust and efficient separation.

Caption: HPLC method development workflow for polar basic compounds.

Conclusion

The successful development of an HPLC method for 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride hinges on a systematic approach that directly addresses its challenging physicochemical properties. By controlling the mobile phase pH to suppress silanol interactions and selecting a specialized reversed-phase column with an embedded polar group, excellent retention and peak symmetry were achieved. This application note provides a robust final method and a logical workflow that can be adapted for the analysis of other challenging polar basic compounds.

Detailed Step-by-Step Protocol

Mobile Phase Preparation (Mobile Phase A)
  • Weigh approximately 1.26 g of ammonium formate into a 1 L volumetric flask.

  • Add approximately 800 mL of deionized water and sonicate to dissolve.

  • Adjust the pH of the solution to 3.00 ± 0.05 using formic acid.

  • Add deionized water to the 1 L mark and mix thoroughly.

  • Filter the buffer through a 0.45 µm nylon filter before use.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh 10 mg of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of Mobile Phase A and sonicate to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with Mobile Phase A and mix well.

HPLC System Setup and Analysis
  • Install the specified column in the column compartment.

  • Set the column temperature to 35 °C.

  • Purge the pump channels with their respective mobile phases.

  • Equilibrate the column with the initial mobile phase composition (5% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Set the DAD detector to acquire data at 210 nm.

  • Inject 5 µL of the standard solution and start the data acquisition using the gradient profile defined in Table 2.3.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives - Benchchem.
  • How can I prevent peak tailing in HPLC? - ResearchGate. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - Taylor & Francis Online. Available at: [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - LCGC North America. Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs - PMC. Available at: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • ICH Q14- Analytical Procedure Development - PSC Biotech. Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. Available at: [Link]

  • 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3) - PubChemLite. Available at: [Link]

  • ICH guideline Q14 on analytical procedure development - European Medicines Agency. Available at: [Link]-q14-analytical-procedure-development-step-2b_en.pdf)

Sources

Application

Application Note: Preparation and Handling of 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride for In Vitro Cell Culture Assays

Pharmacological Context and Utility 1-Ethyl-4-(piperidin-4-yl)piperazine is a highly versatile piperazine-piperidine bicyclic scaffold widely utilized in medicinal chemistry. It serves as a foundational building block an...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context and Utility

1-Ethyl-4-(piperidin-4-yl)piperazine is a highly versatile piperazine-piperidine bicyclic scaffold widely utilized in medicinal chemistry. It serves as a foundational building block and reference ligand in the development of G-protein coupled receptor (GPCR) modulators, particularly in the synthesis of selective chemokine receptor antagonists 1 and calcitonin gene-related peptide (CGRP) inhibitors 2.

For in vitro pharmacological profiling, this compound is predominantly supplied as a trihydrochloride salt (CAS 1181457-79-3) to maximize its aqueous solubility 3. However, introducing a tri-HCl salt directly into delicate cell culture environments presents significant biochemical challenges that must be mitigated through precise formulation protocols.

Physicochemical Profile

Understanding the stoichiometric properties of the salt form is critical for accurate molarity calculations and buffer selection 4.

PropertySpecification
Compound Name 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride
CAS Number 1181457-79-3
Molecular Formula C₁₁H₂₃N₃ · 3HCl
Molecular Weight 306.71 g/mol (Salt) / 197.32 g/mol (Free Base)
Primary Solubility Highly soluble in aqueous buffers (H₂O, PBS, HEPES)
Storage Conditions -20°C (Powder, desiccated), -80°C (Liquid aliquots)

Mechanistic Insights: The "Trihydrochloride" Challenge

As a Senior Application Scientist, it is vital to look beyond simple dissolution. The presence of three hydrochloride molecules per molecule of active compound dictates the entire workflow:

  • Buffer Exhaustion and pH Shifts: Dissolving this compound to create a 100 mM stock solution releases 300 mM of H⁺ ions . If dissolved in standard unbuffered water or low-capacity media, the pH will plummet to highly acidic levels (pH < 3.0). Introducing this directly to cells will cause immediate necrotic cell death, yielding false-positive cytotoxicity data.

  • Osmotic Stress: Neutralizing 300 mM of HCl requires an equivalent amount of base (e.g., NaOH), which generates a high localized concentration of NaCl. This increases the osmolarity of the stock solution.

  • Hygroscopicity: HCl salts readily absorb atmospheric moisture. Weighing the compound without proper equilibration will result in inaccurate mass measurements and, consequently, incorrect assay concentrations.

The Solution: We bypass pure DMSO (which is unnecessary for this highly polar compound) and instead utilize a high-capacity 100 mM HEPES buffer (pH 7.4) combined with manual pH titration to create a physiologically compatible stock solution.

Experimental Workflow and Protocol

Workflow A Solid Compound (Trihydrochloride Salt) B Equilibration (Desiccator, RT) A->B C Dissolution (100 mM HEPES, pH 7.4) B->C D pH Adjustment (Neutralize 3x HCl) C->D E Sterile Filtration (0.22 µm PES) D->E F Aliquoting & Storage (-80°C) E->F G Cell Culture Media (Working Dilution) F->G

Fig 1. Optimized workflow for preparing trihydrochloride salt solutions for in vitro assays.

Step-by-Step Preparation of a 50 mM Stock Solution

Step 1: Thermal Equilibration Remove the vial of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Preventing condensation ensures the hygroscopic powder does not absorb water weight, which would skew molarity calculations.

Step 2: Weighing and Buffer Addition Weigh exactly 15.34 mg of the compound into a sterile 1.5 mL microcentrifuge tube. Add 900 µL of 100 mM HEPES buffer (pH 7.4). Vortex gently for 30 seconds. The compound will dissolve rapidly due to its high polarity.

Step 3: pH Verification and Titration (Critical Step) Using a micro-pH probe, measure the solution. The pH will likely have dropped below 6.0 due to the 150 mM HCl released. Carefully titrate with 1N NaOH in 2-5 µL increments until the pH is restored to exactly 7.4.

Step 4: Volume Adjustment Once the pH is stabilized at 7.4, add 100 mM HEPES buffer to bring the final total volume to exactly 1.00 mL . You now have a true 50 mM stock solution.

Step 5: Sterile Filtration Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile tube. Causality: PES membranes are chosen for their extremely low protein/drug binding characteristics, ensuring no loss of the active compound during sterilization.

Step 6: Aliquoting Divide the filtered stock into 20 µL single-use aliquots in sterile PCR tubes and flash-freeze in liquid nitrogen. Store at -80°C. Causality: Repeated freeze-thaw cycles can degrade the piperazine ring structure and alter the pH.

Self-Validating System: The Quality Control Checkpoint

To ensure the trustworthiness of your protocol before risking valuable cell lines, perform this self-validating checkpoint:

  • Take one 20 µL aliquot of your 50 mM stock and dilute it 1:1000 into 20 mL of your complete cell culture media (e.g., DMEM + 10% FBS) to create a 50 µM working solution.

  • Prepare a parallel Vehicle Control by diluting 20 µL of pure 100 mM HEPES (pH 7.4) into 20 mL of media.

  • Measure the pH and osmolarity of both solutions.

  • Validation Criteria: The pH difference between the drug-treated media and the vehicle control must be < 0.05 units. If the pH drops significantly, your initial titration in Step 3 was insufficient.

Application in GPCR Functional Assays

Once properly formulated, the compound can be utilized in downstream functional assays, such as intracellular calcium (Ca²⁺) flux or cAMP accumulation assays, to evaluate its efficacy as a receptor antagonist [[1]]().

GPCR_Signaling Ligand Endogenous Ligand (e.g., Chemokine) GPCR Target GPCR (Cell Membrane) Ligand->GPCR Activates Inhibitor Piperazine-Piperidine Derivative Inhibitor->GPCR Antagonizes GProt G-Protein Complex (Gα, Gβγ) GPCR->GProt Effector Effector Enzyme (PLC / AC) GProt->Effector Response Cellular Response (Ca2+ Flux / cAMP) Effector->Response

Fig 2. Pharmacological mechanism of piperazine-piperidine derivatives at GPCR targets.

When setting up the assay plate, ensure that all wells (including baseline controls) contain the exact same final concentration of HEPES buffer to rule out vehicle-induced artifacts in G-protein signaling.

References

  • Sigma-Aldrich. "1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride - Product Properties." Sigma-Aldrich Catalog.3

  • CymitQuimica. "CAS 1181457-79-3: Piperazine, 1-ethyl-4-(4-piperidinyl)-, hydrochloride." CymitQuimica Database. 4

  • Google Patents. "US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions." United States Patent Office. 2

  • Google Patents. "HU229709B1 - Piperazinylpiperidine derivatives as chemokine receptor antagonists." Hungarian Patent Office.1

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride

Executive Summary & Analytical Challenges 1-Ethyl-4-(piperidin-4-yl)piperazine is a highly versatile, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of CNS-active therapeutics and G-protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

1-Ethyl-4-(piperidin-4-yl)piperazine is a highly versatile, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of CNS-active therapeutics and G-protein coupled receptor (GPCR) ligands. It is typically formulated as a trihydrochloride salt to maximize aqueous solubility and long-term chemical stability.

However, this poly-basic nature introduces significant analytical challenges during structural elucidation. The protonation of all three basic nitrogen centers (N1 and N4 of the piperazine ring, and N1' of the piperidine ring) causes severe electron deshielding. This phenomenon compresses the aliphatic 1 H signals into a highly narrow, overlapping chemical shift window (typically 3.0–4.0 ppm). As a Senior Application Scientist, I have designed the following protocol not merely as a sequence of steps, but as a self-validating analytical system that leverages multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously confirm the structure, connectivity, and protonation state of this complex salt.

Rationale for Experimental Design (Causality)

To establish a trustworthy and reproducible protocol, every experimental parameter must be mechanistically justified:

  • Solvent Selection (D 2​ O vs. DMSO-d 6​ ) : While solid-state NMR is increasingly recognized as a powerful tool for the structural fingerprinting and polymorph screening of hydrochloride active pharmaceutical ingredients (APIs)[1], high-resolution solution-state NMR remains the foundational technique for de novo structural confirmation. Deuterated water (D 2​ O) is universally recommended as the primary solvent for poly-hydrochloride piperazine derivatives due to their high polarity and the need to resolve complex aliphatic signals without interference from broad, exchanging amine protons[2]. D 2​ O facilitates rapid deuterium exchange of the three acidic ammonium protons (NH + and NH 2+​ ), effectively erasing them from the 1 H spectrum and unmasking the critical carbon-bound aliphatic multiplets.

  • DEPT-135 Integration : The molecule contains ten CH 2​ groups, one CH group, and one CH 3​ group. A standard 13 C spectrum cannot differentiate these. DEPT-135 is employed to phase-invert the CH 2​ signals (negative amplitude) against the CH and CH 3​ signals (positive amplitude), providing an immediate, binary validation of the piperidine C4' methine carbon.

  • 2D Correlation (The Self-Validating Loop) : 1D spectra alone cannot assign specific piperazine CH 2​ groups due to symmetry breaking by the distinct N1 (ethyl) and N4 (piperidine) substituents. A triad of 2D experiments (COSY, HSQC, HMBC) creates a closed logical loop where spatial (J-coupling) data perfectly cross-verifies carbon-proton connectivity.

Workflow A 1. Sample Preparation (D2O, 50 mg/mL, Deuterium Exchange) B 2. 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D 4. Data Processing (Phase/Baseline Corr., Integration) C->D E 5. Structural Validation (Cross-referencing 1D and 2D data) D->E

Workflow for the comprehensive NMR characterization of poly-basic pharmaceutical salts.

Step-by-Step Methodologies

Phase 1: Sample Preparation
  • Weighing : Accurately weigh 25–30 mg of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.

  • Dissolution : Dissolve the salt in 0.6 mL of D 2​ O (99.9% D) containing 0.05% TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).

  • Homogenization : Vortex the vial for 30 seconds. The trihydrochloride salt will yield a clear, colorless solution instantly.

  • Transfer : Transfer the solution to a standard 5 mm precision NMR tube using a clean glass Pasteur pipette, ensuring a solvent column height of exactly 4–5 cm to maintain optimal magnetic field homogeneity.

Phase 2: Instrument Setup & 1D Acquisition
  • Tuning & Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the D 2​ O solvent signal. Perform automated tuning, matching, and gradient shimming.

  • 1 H NMR Acquisition : Acquire a standard proton spectrum (Number of Scans [ns] = 16, Relaxation Delay [d1] = 2s). Ensure the spectral window covers 0–12 ppm.

  • 13 C NMR Acquisition : Acquire a proton-decoupled carbon spectrum (ns = 512 to 1024, d1 = 2s) to ensure an adequate signal-to-noise ratio for the quaternary-like highly deshielded carbons.

  • DEPT-135 Acquisition : Acquire a DEPT-135 spectrum to differentiate the multiplicity of the carbon atoms.

Phase 3: 2D Acquisition for Structural Validation
  • COSY (Correlation Spectroscopy) : Acquire to map homonuclear 3 J HH​ couplings. This is critical for tracing the isolated spin system of the piperidine ring (C3'/C5' protons coupling to C4' and C2'/C6' protons).

  • HSQC (Heteronuclear Single Quantum Coherence) : Acquire to correlate protons to their directly attached carbons ( 1 J CH​ ). This resolves 1 H overlap by spreading the crowded 3.0–4.0 ppm signals along the much wider 13 C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acquire to map long-range ( 2 J CH​ and 3 J CH​ ) couplings. This is the definitive step to prove the macro-linkages between the three distinct structural moieties.

Data Interpretation and Self-Validating Strategy

The trustworthiness of this protocol relies on three pillars of self-validation:

  • Mass Balance Validation : The 1 H integral must yield exactly 22 non-exchangeable protons . Any deviation indicates incomplete protonation, free-base contamination, or residual solvent impurities.

  • Phase Validation (DEPT-135) : The DEPT-135 spectrum must show exactly one positive signal in the 50–60 ppm range (the C4' methine of piperidine) and one positive signal in the 0–15 ppm range (the ethyl CH 3​ ). The remaining carbon signals must project negatively, confirming they are all CH 2​ groups.

  • Linkage Validation (HMBC) : The scaffold is verified by observing specific cross-peaks. The piperidine C4' proton must show a 3 J CH​ correlation to the C3/C5 carbons of the piperazine ring, proving the N4-C4' bond. Similarly, the ethyl CH 2​ protons must correlate to the C2/C6 carbons of the piperazine ring, proving the N1-ethyl bond.

Correlation cluster_0 Structural Moieties cluster_1 2D NMR Validation E Ethyl Group COSY COSY (1J H-H) E->COSY Intra-group HMBC HMBC (2J/3J C-H) E->HMBC N1 Linkage PZ Piperazine Ring PZ->HMBC Scaffold Linkage PD Piperidine Ring PD->COSY Intra-ring PD->HMBC N4 Linkage

2D NMR correlation strategy for structural elucidation and linkage verification.

Quantitative Data Summary

The following table summarizes the expected chemical shifts based on the electron-withdrawing effects of the three protonated nitrogen atoms.

Table 1. Representative 1 H and 13 C NMR Assignments for 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride in D 2​ O (400 MHz / 100 MHz).

PositionStructural Moiety 1 H Chemical Shift (ppm)Multiplicity (J in Hz)Integration 13 C Chemical Shift (ppm)DEPT-135 Phase
2 Ethyl (CH 3​ )1.35t (J = 7.2)3H9.5Positive (CH 3​ )
1 Ethyl (CH 2​ )3.30q (J = 7.2)2H52.0Negative (CH 2​ )
C2, C6 Piperazine (CH 2​ )3.50 – 3.75m4H48.5Negative (CH 2​ )
C3, C5 Piperazine (CH 2​ )3.50 – 3.75m4H45.2Negative (CH 2​ )
C4' Piperidine (CH)3.65tt (J = 11.5, 3.5)1H58.0Positive (CH)
C2', C6' Piperidine (CH 2​ )3.55m4H43.0Negative (CH 2​ )
C3', C5' Piperidine (CH 2​ )2.20m4H25.5Negative (CH 2​ )

(Note: Exact chemical shifts may vary slightly based on sample concentration, the exact pD of the D 2​ O solution, and probe temperature.)

References

  • Source: PubMed / National Institutes of Health (nih.gov)
  • Title: Spectroscopic Analysis of 1-(2-chloroethyl)

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

Abstract This application note presents a comprehensive guide to the analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, a polar molecule of interest in pharmaceutical development, using Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, a polar molecule of interest in pharmaceutical development, using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). We provide a detailed protocol for sample preparation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and mass spectrometric detection and fragmentation analysis. The methodologies outlined herein are designed to provide high sensitivity, selectivity, and robustness, in accordance with established bioanalytical method validation guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the characterization and quantification of this compound.

Introduction: The Analytical Challenge of Polar Amines

1-Ethyl-4-(piperidin-4-yl)piperazine is a molecule characterized by its high polarity and the presence of multiple basic nitrogen atoms. These properties present a significant challenge for traditional reversed-phase liquid chromatography (RPLC), where such compounds often exhibit poor retention and peak shape.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for the retention and separation of polar analytes.[3][4][5][6][7] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent.[6] This allows for the retention of polar compounds that would otherwise elute in the void volume in RPLC.

Mass spectrometry, particularly when coupled with a robust chromatographic separation, provides the sensitivity and selectivity required for the analysis of pharmaceutical compounds.[8] Electrospray ionization (ESI) is the technique of choice for polar molecules like 1-Ethyl-4-(piperidin-4-yl)piperazine, as it is a soft ionization method that typically produces a protonated molecular ion with minimal in-source fragmentation.[9][10][11] Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information through collision-induced dissociation (CID) of the precursor ion.

This application note will detail a complete workflow for the LC-MS/MS analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine, from sample preparation to data interpretation, with a focus on the scientific rationale behind each step.

Physicochemical Properties of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₁H₂₃N₃PubChem
Monoisotopic Mass 197.1892 g/mol PubChem
Chemical Structure CCN1CCN(CC1)C2CCNCC2PubChem
Form Solid (as trihydrochloride salt)Sigma-Aldrich
Polarity HighInferred from structure
Basicity High (multiple amine groups)Inferred from structure

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Start with sample matrix (e.g., plasma, formulation) protein_precip Protein Precipitation (if applicable) prep_start->protein_precip dilution Dilution in initial mobile phase protein_precip->dilution lc_injection HILIC-LC Injection dilution->lc_injection ms_detection ESI-MS/MS Detection (Positive Ion Mode) lc_injection->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration fragmentation_analysis Fragmentation Pathway Analysis data_acquisition->fragmentation_analysis fragmentation cluster_mol Precursor Ion cluster_frags Product Ions mol [M+H]⁺ m/z 198.2 frag1 m/z 113.1 (Piperazine ring fragment) mol->frag1 Cleavage of C-N bond between rings frag2 m/z 86.1 (Piperidine ring fragment) mol->frag2 Cleavage of C-N bond between rings frag3 m/z 57.1 (Ethylpiperazine fragment) frag1->frag3 Loss of C4H8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

Welcome to the technical support center for the synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable piperazine derivative. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to improve your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the most common and scalable synthetic route for 1-Ethyl-4-(piperidin-4-yl)piperazine?

The most prevalent and industrially scalable method for synthesizing 1-Ethyl-4-(piperidin-4-yl)piperazine is through a reductive amination reaction. This typically involves the reaction of 1-ethylpiperazine with a protected piperidin-4-one derivative, followed by deprotection. A common variation starts with N-Boc-4-piperidone and 1-ethylpiperazine.

The general synthetic strategy can be visualized as follows:

Synthetic_Route A N-Boc-4-piperidone C Reductive Amination (e.g., NaBH(OAc)₃) A->C B 1-Ethylpiperazine B->C D N-Boc-1-ethyl-4-(piperidin-4-yl)piperazine C->D Formation of C-N bond E Deprotection (e.g., HCl or TFA) D->E F 1-Ethyl-4-(piperidin-4-yl)piperazine E->F Removal of Boc group G Salt Formation (HCl in ether or IPA) F->G H 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride G->H Final Product

Caption: General synthetic workflow for 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.

This approach is favored due to the availability of starting materials and the generally high yields achievable under optimized conditions.[1][2][3]

Troubleshooting Guide
Problem 1: Low yield during the reductive amination step.

Question: I am seeing a low conversion of my starting materials (N-Boc-4-piperidone and 1-ethylpiperazine) to the desired N-Boc protected intermediate. What are the likely causes and how can I improve the yield?

Answer: Low yields in reductive amination can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Sub-optimal Reducing Agent:

    • Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity for the iminium ion intermediate over the starting ketone or aldehyde.[1] Harsher reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to byproduct formation.

    • Recommendation: If you are not already, switch to sodium triacetoxyborohydride. Ensure it is of high purity and handled under anhydrous conditions as it can be deactivated by moisture.

  • Inefficient Iminium Ion Formation:

    • Insight: The reaction proceeds through an iminium ion intermediate, the formation of which is acid-catalyzed and reversible. The pH of the reaction mixture is crucial.

    • Recommendation: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the iminium ion.[4] However, excess acid can protonate the amine starting material, rendering it non-nucleophilic. Typically, a few drops of glacial acetic acid are sufficient.

  • Reaction Conditions:

    • Insight: Temperature and reaction time play a significant role. While the reaction is often run at room temperature, gentle heating can sometimes drive it to completion.[4]

    • Recommendation: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider gentle heating to 40-50 °C.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for iminium ions, commercially available.[1]Moisture sensitive, relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) Effective, can be used in protic solvents.Highly toxic (releases HCN in acidic conditions).
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting carbonyl, leading to byproducts.[5]
Catalytic Hydrogenation (H₂/Pd-C) "Green" option, high yielding.Requires specialized equipment (hydrogenator), potential for over-reduction.[6]
Problem 2: Formation of significant byproducts.

Question: I am observing several spots on my TLC plate besides my desired product. What are the likely byproducts and how can I minimize their formation?

Answer: Byproduct formation is a common issue that can significantly impact your final yield and purity. Here are some of the most probable side reactions and mitigation strategies:

  • Bis-alkylation of Piperazine:

    • Insight: If you are using a synthetic route that involves the alkylation of 1-(piperidin-4-yl)piperazine with an ethylating agent (e.g., ethyl iodide), there is a risk of dialkylation, where both nitrogen atoms of the piperazine ring become ethylated.

    • Recommendation: To favor mono-alkylation, use a carefully controlled stoichiometry with a slight excess of the piperazine starting material. Alternatively, employing a protecting group strategy on one of the piperazine nitrogens is a more robust solution.[3]

  • Formation of the Tetrahydropyridine Impurity:

    • Insight: Incomplete reduction during the catalytic hydrogenation of a pyridine precursor to a piperidine ring can result in the formation of a 1-ethyl-4-(1,2,3,6-tetrahydropyridin-4-yl)piperazine impurity.

    • Recommendation: Ensure the catalyst (e.g., Pd/C) is active and not poisoned. Increase the hydrogen pressure and/or reaction time to drive the reduction to completion.

  • Self-Condensation of Piperidin-4-one:

    • Insight: Under certain conditions, piperidin-4-one can undergo self-condensation reactions.

    • Recommendation: Maintain a controlled temperature and add the reagents in a specific order. Typically, the piperidin-4-one derivative and the amine are mixed before the portion-wise addition of the reducing agent.[1]

Caption: Visualization of desired reaction versus common side reactions.

Problem 3: Difficulty in isolating and purifying the final trihydrochloride salt.

Question: After the deprotection and addition of HCl, I am struggling to obtain a pure, crystalline solid. The product is oily or difficult to filter. What can I do?

Answer: The isolation and purification of the final trihydrochloride salt can be challenging due to its hygroscopic nature and potential for contamination with residual solvents or byproducts.

  • Optimizing Salt Formation:

    • Insight: The choice of solvent for the salt formation is critical. The ideal solvent should readily dissolve the free base but be a poor solvent for the hydrochloride salt, thus promoting precipitation.

    • Recommendation: Anhydrous solvents are a must to prevent the formation of hydrates. Common choices include diethyl ether, isopropanol (IPA), or a mixture of the two. Adding a solution of HCl in one of these solvents dropwise to a stirred solution of the free base often yields a crystalline precipitate.[7]

  • Dealing with Oily Products:

    • Insight: An oily product can result from the presence of impurities or residual solvent.

    • Recommendation: Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. If this fails, re-dissolving the oil in a minimal amount of a polar solvent (e.g., methanol) and re-precipitating with a non-polar solvent can be effective.

  • Purification by Recrystallization:

    • Insight: If the initial precipitate is not of sufficient purity, recrystallization is a viable option.

    • Recommendation: A common solvent system for recrystallizing piperazine salts is a mixture of methanol and ethyl acetate.[8] Dissolve the crude product in a minimal amount of hot methanol and then slowly add ethyl acetate until the solution becomes turbid. Allowing the solution to cool slowly should yield purer crystals.

Experimental Protocol: Optimized Salt Formation

  • Following the complete deprotection of the Boc group (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the volatile acid (e.g., TFA) and solvent.

  • Dissolve the crude free base in a minimal amount of anhydrous isopropanol (IPA).

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in diethyl ether or IPA dropwise with vigorous stirring.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum.

By systematically addressing these common issues, you can significantly improve the yield and purity of your 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride synthesis.

References

  • Łażewska, D., et al. (2015). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC. Retrieved from [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved from [Link]

  • IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • Blogger. (2025, October 14). The Role of Piperazine Derivatives in Chemical Synthesis and Manufacturing. Retrieved from [Link]

  • Kumar, V., et al. (2010). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine - Optional[13C NMR] - Chemical. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(piperidin-4-yl)piperazine (C9H19N3). Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

Sources

Optimization

Troubleshooting poor solubility of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride in DMSO

Welcome to the technical support guide for 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on its poor solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride in DMSO. Is this expected?

Yes, this is a common observation. While DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of compounds, trihydrochloride salts of poly-basic molecules like 1-Ethyl-4-(piperidin-4-yl)piperazine can present significant solubility challenges.[1][2] The three hydrochloride moieties make the molecule highly polar and crystalline. Dissolving it requires overcoming substantial crystal lattice energy, which may not be efficiently achieved by DMSO alone, despite its polarity.

Q2: Why is a trihydrochloride salt used if it has poor solubility?

Hydrochloride salts are frequently used for basic compounds to improve their stability, crystallinity, and handling properties.[3] For a molecule with three basic nitrogen atoms, forming a trihydrochloride salt can enhance its solid-state characteristics. However, this often comes at the cost of reduced solubility in organic solvents like DMSO compared to the free base form.[4][5]

Q3: What are the key chemical properties of 1-Ethyl-4-(piperidin-4-yl)piperazine that influence its solubility?

Q4: Can the quality of DMSO affect the solubility?

Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][11] The presence of even small amounts of water can significantly decrease the solubility of hydrochloride salts.[11][12] Water can alter the solvent's properties and strengthen the ionic interactions of the salt, making it harder to dissolve.[11]

Best Practice: Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle, especially when preparing high-concentration stock solutions.[1][11]

Troubleshooting Guide: Poor Solubility in DMSO

If you are encountering poor solubility, follow this systematic troubleshooting workflow.

digraph "Troubleshooting_Workflow" { graph [fontname="Arial", label="Figure 1: Troubleshooting Workflow for Solubility Issues", labelloc=b, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Troubleshooting Workflow for Solubility Issues

Problem 1: The compound does not dissolve in 100% anhydrous DMSO.

Cause: The crystal lattice energy of the trihydrochloride salt is too high for DMSO to overcome efficiently at room temperature.

Solutions (In Order of Application):

  • Mechanical & Thermal Assistance:

    • Vortexing: Vigorously vortex the solution for 1-2 minutes.[1]

    • Sonication: Place the vial in a sonicator water bath for 5-15 minutes. This uses ultrasonic waves to break up solid aggregates.[1]

    • Gentle Warming: Warm the solution in a water bath at 37°C for 10-20 minutes. Be cautious, as excessive heat can potentially degrade the compound.[1]

  • Co-Solvency:

    • The principle here is to slightly alter the solvent environment to better accommodate the highly polar salt.

    • Protocol: Add a very small percentage (e.g., 1-5% v/v) of sterile water or Phosphate-Buffered Saline (PBS) to the DMSO. Add the co-solvent dropwise while vortexing. This can sometimes help by providing a more protic environment to solvate the chloride ions.

    • Caution: Adding too much aqueous solution will likely cause the compound to precipitate if its aqueous solubility is low.[1][13]

Problem 2: The compound dissolves initially but precipitates over time or upon dilution.

Cause 1: Supersaturation and Instability The initial solution may be supersaturated and thermodynamically unstable. Small changes, like a temperature drop or introduction of a nucleation site (like dust), can trigger precipitation.

Cause 2: Dilution into Aqueous Buffers This is a very common issue known as "salting out." The compound may be soluble in 100% DMSO, but when this stock is diluted into an aqueous assay buffer, the solvent environment changes drastically, causing the less soluble compound to crash out of solution.[1][11]

Solutions:

  • Serial Dilution in 100% DMSO: Before the final dilution into your aqueous assay medium, perform one or more intermediate serial dilutions in 100% DMSO.[1] This gradual reduction in concentration can prevent the sharp change in solvent environment that causes precipitation.

  • pH Control of Final Medium: The solubility of this compound is highly pH-dependent.[14][15] Ensure the pH of your final assay buffer is compatible with maintaining the solubility of the compound at its final working concentration.

Problem 3: The above methods fail, and solubility remains poor.

Cause: The trihydrochloride salt form is simply too insoluble in DMSO for your required concentration.

Advanced Solution: pH Modification (Conversion to Free Base or Partial Neutralization)

This is a highly effective method but requires careful control. By neutralizing one or more of the hydrochloride salts, you decrease the compound's polarity, which generally increases solubility in less polar solvents like DMSO.[4]

Experimental Protocol: In-Situ Partial Neutralization

Objective: To increase the solubility of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride in DMSO by carefully neutralizing one or more equivalents of HCl.

Materials:

  • 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (MW: 306.71 g/mol )

  • Anhydrous DMSO

  • A weak base solution (e.g., 1 M N,N-Diisopropylethylamine (DIPEA) in anhydrous DMSO). A weak, non-nucleophilic base is preferred to avoid side reactions.

Procedure:

  • Weigh the desired amount of the trihydrochloride salt into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Attempt to dissolve using mechanical methods (vortex, sonicate).

  • If solubility is still poor, begin adding the weak base solution dropwise (e.g., 0.1 equivalent at a time) while continuously vortexing.

  • Monitor for dissolution. You may need to add 1, 2, or even 3 equivalents of base to achieve full solubility, depending on the desired final form (mono-, di-, or tri-free base).

  • Crucial: Once dissolved, be aware that the final species in solution is different from the starting salt. This may have implications for your downstream biological assays. Always run a vehicle control containing DMSO and the equivalent amount of base.

digraph "PH_Modification" { graph [fontname="Arial", label="Figure 2: pH Modification Logic", labelloc=b, fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: pH Modification Logic

Data Summary Table

ParameterValue / InformationSource
Compound Name 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride
Molecular Formula C₁₁H₂₆N₃Cl₃
Molecular Weight 306.71 g/mol
Form Solid
Known Solvents DMSO (variable, subject of this guide), Water[1][16]
pKa (Piperazine) pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8[7][8]
Key Solubility Issue Poor solubility of the highly polar trihydrochloride salt form in DMSO.[5][17]

This guide provides a logical, step-by-step approach to resolving the solubility challenges associated with 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride in DMSO. By understanding the underlying chemical principles and applying these troubleshooting techniques, researchers can successfully prepare solutions for their experimental needs.

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • ChemScene. (n.d.). 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • Guidechem. (n.d.). 1-ETHYL-4-PIPERIDIN-4-YL-PIPERAZINE 435341-92-7 wiki.
  • ResearchGate. (2014, September 24). Can you suggest an alternative solvent (other than Ethyl acetate) to use in my work-up?.
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Cheng, Y., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 652-664.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Benchchem. (n.d.). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents.
  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
  • Kozik, V., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 291-297.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Králik, F., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Scientific Reports, 10(1), 1-12.
  • Santa Cruz Biotechnology. (n.d.). 1-Ethyl-4-(piperidin-4-ylmethyl)piperazine.
  • ChemicalBook. (n.d.). 1-ethyl-4-(piperidin-4-yl)piperidine.
  • Dash, P. R., et al. (2004). Poly(amidoamine) salt form: effect on pH-dependent membrane activity and polymer conformation in solution. Journal of Controlled Release, 97(2), 345-357.
  • Gibson, E. K. (2007).
  • ResearchGate. (n.d.). Density and Viscosity of Aqueous Solutions of Piperazine and (2Amino2-methyl-1-propanol + Piperazine) from 298 to 333 K.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from Isaac Scientific Publishing website.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Khalili, F., Henni, A., & East, A. L. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Scribd. (n.d.). Solubility Data of DMSO.
  • PubChemLite. (n.d.). 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3).
  • ResearchGate. (n.d.). Illustration of the pH-dependent binding between poly(allylamine hydrochloride) and poly(acrylic acid).
  • Sigma-Aldrich. (n.d.). 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.
  • Patel, S., et al. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. Pharmaceutical Research, 24(12), 2269-2279.
  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • Reddit. (2017, February 8). Where can I find solubility data of salts in DMSO?.
  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • ACS Publications. (2023, January 26). Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(20), 8096-8107.
  • Kumar, L., et al. (2015).
  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Box, K. J., et al. (2020). Machine-Vision-Enabled Salt Dissolution Analysis. Molecular Pharmaceutics, 17(9), 3437-3447.
  • Sigma-Aldrich. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride.
  • Oki, J., et al. (2021). Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer. Journal of Pharmaceutical Sciences, 110(5), 2056-2064.
  • Sigma-Aldrich. (n.d.). 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Sugano, K., et al. (2025).
  • GESTIS-Stoffdatenbank. (n.d.). 4-(3-chloropropyl)piperazinium chloride.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

Welcome to the Technical Support Center for 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS No. 1181457-79-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS No. 1181457-79-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a trihydrochloride salt of a piperazine derivative, this molecule possesses specific characteristics that necessitate careful storage and handling to prevent degradation. This document provides in-depth, evidence-based answers to frequently asked questions and troubleshooting guidance for common issues encountered during its storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation risks for 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride during storage?

A1: The primary degradation risks for this compound stem from its hygroscopic and potentially light-sensitive nature. As a hydrochloride salt, it readily absorbs moisture from the atmosphere. This can lead to several issues:

  • Hydrolysis: While the core piperazine and piperidine rings are generally stable, the presence of water can facilitate hydrolytic degradation over time, especially if other reactive species are present.

  • Physical Changes: Moisture absorption can cause the solid powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making accurate weighing and handling difficult.[1][2]

  • Accelerated Decomposition: The presence of moisture can accelerate other degradation pathways, particularly if the compound is also exposed to elevated temperatures or light.[3]

Q2: What are the ideal storage conditions for this compound?

A2: Based on its chemical properties and information from safety data sheets for similar compounds, the following storage conditions are recommended to minimize degradation:

ParameterRecommendationRationale
Temperature Room temperature (unless otherwise specified on the product label). Some sources suggest refrigeration (2-8°C) for amine hydrochlorides to further minimize decomposition.[2]Lower temperatures slow down the rate of chemical degradation.[3] However, always allow the container to equilibrate to room temperature before opening to prevent condensation.[1]
Atmosphere Store in a dry, inert atmosphere (e.g., under nitrogen or argon).[1]As a hygroscopic solid, minimizing exposure to atmospheric moisture is critical to prevent physical changes and chemical degradation.[5]
Light Protect from light.[4]Store in an amber vial or a light-blocking container to prevent photodegradation.[3][4] Wrapping the container in aluminum foil provides additional protection.[4][6]
Container Tightly sealed, non-reactive container (e.g., glass).[5][7]Prevents ingress of moisture and other atmospheric contaminants. Glass is generally inert and suitable for storing amine salts.[2][5]
Q3: I've noticed the powder has started to clump. Is it still usable?

A3: Clumping is a clear indication of moisture absorption.[1] The usability of the clumped material depends on the sensitivity of your application:

  • For non-critical applications: If minor clumping is observed, you may be able to gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glovebox or under a stream of dry nitrogen).[1] However, be aware that the water content is no longer negligible, which may affect the accuracy of weighing.

  • For highly sensitive experiments (e.g., quantitative assays, GMP processes): It is strongly recommended to use a fresh, unclumped lot of the compound. The presence of water can introduce significant errors in concentration calculations and may have already initiated some degree of chemical degradation.

To avoid this issue in the future, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere for long-term storage. This practice minimizes the exposure of the bulk material to the atmosphere during repeated use.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical workflow for their resolution.

Issue 1: Out-of-Specification Results in Assays

You are observing inconsistent or out-of-specification (OOS) results in your experiments, and you suspect the integrity of your 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride stock.

start OOS Results Observed check_storage Review Storage Conditions: - Temperature? - Light exposure? - Container seal? start->check_storage inspect_compound Visually Inspect Compound: - Free-flowing powder? - Clumped or caked? - Discoloration? check_storage->inspect_compound Conditions OK? reweigh Prepare Fresh Solution from Suspect Stock inspect_compound->reweigh Appearance OK? new_stock Prepare Solution from New, Unopened Stock reweigh->new_stock compare Compare Assay Results: Suspect vs. New Stock new_stock->compare suspect_bad Suspect Stock Confirmed as Degraded. Quarantine and dispose. compare->suspect_bad Results Differ other_factors Degradation Unlikely. Investigate other experimental variables (e.g., reagents, instrument). compare->other_factors Results Similar

Caption: Troubleshooting workflow for out-of-specification results.

Step-by-Step Protocol:

  • Verify Storage Conditions: Immediately review the storage history of the compound. Was it consistently stored under the recommended conditions (dry, dark, tightly sealed)?

  • Visual Inspection: Carefully inspect the physical appearance of the solid. Any signs of clumping, caking, or discoloration are indicators of potential degradation.

  • Prepare Fresh Solutions: If the appearance is acceptable, prepare a fresh stock solution from the suspect material.

  • Comparative Analysis: Concurrently, open a new, sealed container of the compound and prepare a stock solution under identical conditions.

  • Run Comparative Assay: Analyze both the solution from the suspect stock and the new stock in your assay. If the results from the new stock are within specification while the suspect stock continues to produce OOS results, it strongly indicates degradation of the original material.

Issue 2: Handling and Weighing in a Standard Laboratory Environment

You do not have access to a glovebox with an inert atmosphere. How can you best handle and weigh this hygroscopic compound?

start Weighing Hygroscopic Compound (No Glovebox) equilibrate Equilibrate Container to Room Temperature in a Desiccator (min. 2 hours) start->equilibrate prepare_env Work in a Low-Humidity Area. Have all equipment ready. equilibrate->prepare_env weigh_quickly Quickly transfer powder to weighing boat and record weight. Immediately reseal container. prepare_env->weigh_quickly dissolve Promptly dissolve weighed powder in anhydrous solvent. weigh_quickly->dissolve store_solution Store resulting solution in a tightly sealed container, protected from light. dissolve->store_solution

Caption: Workflow for handling hygroscopic compounds without a glovebox.

Detailed Methodology:

  • Equilibrate to Room Temperature: If the compound is stored in a refrigerator or freezer, place the sealed container in a desiccator with an active desiccant for at least two hours to allow it to warm to room temperature.[1] This crucial step prevents atmospheric moisture from condensing on the cold powder upon opening.

  • Prepare Your Workspace: Choose a work area with the lowest possible humidity. Have your spatula, weighing boat, and volumetric flask with the appropriate anhydrous solvent ready to minimize the time the container is open.

  • Weighing Procedure:

    • Place the weighing boat on the analytical balance and tare it.

    • Briefly open the container of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.

    • Using a clean, dry spatula, quickly transfer the desired amount of powder to the weighing boat.

    • Immediately and securely reseal the compound's container.[1]

    • Record the weight.

  • Immediate Dissolution: Promptly transfer the weighed powder into your volumetric flask and dissolve it in the chosen anhydrous solvent.

  • Solution Storage: Store the prepared stock solution in a tightly sealed container, protected from light.[1] If not for immediate use, store the solution at the recommended temperature based on its stability data.

By following these best practices, you can significantly mitigate the risk of moisture-induced degradation and ensure the continued integrity of your 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride for reliable and reproducible experimental outcomes.

References

  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Benchchem. (2025). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Sigma-Aldrich. (n.d.). 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
  • Guidechem. (2024, May 11). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

Sources

Optimization

Technical Support Center: Optimizing HPLC Methods for 1-Ethyl-4-(piperidin-4-yl)piperazine

Welcome to the technical support guide for the analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals who a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with HPLC retention and peak shape for this highly polar, basic compound. Our goal is to provide you with not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to develop robust and reliable analytical methods.

The structure of 1-Ethyl-4-(piperidin-4-yl)piperazine, with its multiple basic nitrogen atoms, presents a classic challenge for standard reversed-phase liquid chromatography (RPLC). This guide is structured as a series of frequently asked questions (FAQs) that address the most common issues, from poor retention to method optimization and troubleshooting.

Analyte at a Glance: Physicochemical Properties

Understanding the analyte is the first step in successful method development. 1-Ethyl-4-(piperidin-4-yl)piperazine is a polar molecule with multiple protonatable sites, making its chromatographic behavior highly dependent on mobile phase pH.

PropertyValue / InformationSource
Molecular Formula C₁₁H₂₃N₃ (as free base)[1][2]
Molecular Weight 197.32 g/mol (free base), 306.71 g/mol (trihydrochloride)[3]
Predicted XlogP ~0.6[1]
Nature Dibasic compound; highly polar and hydrophilic.[4][5]
pKa (Estimated) Contains piperazine and piperidine moieties. Piperazine has two pKa values, ~9.7 and ~5.3. The ethyl and piperidinyl substitutions will modify these values. Expect two or more pKa values in the basic range.[5]
Solubility Freely soluble in water.[4][6]

Part 1: The Primary Challenge - Poor or No Retention

Q1: Why is my 1-Ethyl-4-(piperidin-4-yl)piperazine eluting at or near the void volume on my C18 column?

A1: The Root Cause: Analyte Polarity and Ionization State

This is the most common issue encountered with this and similar polar basic compounds. The primary reason is a lack of hydrophobic interaction between your analyte and the non-polar C18 stationary phase.[7] Here's the underlying mechanism:

  • Analyte Chemistry: Your compound has multiple amine functional groups. In typical RPLC mobile phases, which are often acidic (e.g., pH 2-4 with formic or trifluoroacetic acid), these amines become protonated, acquiring a positive charge (BH⁺).[8]

  • Increased Polarity: This protonation makes an already polar molecule even more hydrophilic (water-loving).[9]

  • Repulsion from Stationary Phase: The highly polar, charged analyte has a much stronger affinity for the polar mobile phase than for the non-polar (hydrophobic) C18 stationary phase. Consequently, it travels with the mobile phase front, resulting in little to no retention.[10]

This workflow diagram outlines the initial decision-making process when encountering poor retention for a polar basic analyte.

Start Start: Poor Retention Observed? CheckProps Analyte is a Polar Base (Low LogP, High pKa) Start->CheckProps Strategy Select Retention Strategy CheckProps->Strategy HighpH Option 1: Ion Suppression (High pH) Strategy->HighpH  Is MS-compatibility  not a primary concern  and a pH-stable  column available? IonPair Option 2: Ion-Pair Chromatography Strategy->IonPair  Is high retention needed  without changing column type,  and MS not required? HILIC Option 3: HILIC Strategy->HILIC  Is the analyte very polar  and MS-compatibility  essential? End Achieve Retention HighpH->End IonPair->End HILIC->End

Caption: Initial troubleshooting workflow for poor retention.

Part 2: Core Strategies for Increasing Retention

To achieve adequate retention, you must modify the chromatographic system to increase the interaction between 1-Ethyl-4-(piperidin-4-yl)piperazine and the stationary phase. There are three primary strategies to accomplish this.

Q2: How can I use mobile phase pH to increase retention? (Ion Suppression RPLC)

A2: By neutralizing the analyte to increase its hydrophobicity.

This strategy, known as ion suppression, involves adjusting the mobile phase pH to a level where the basic analyte is in its neutral, or "free base," form.[9] For a basic compound, this requires increasing the pH.

The Principle: According to the Henderson-Hasselbalch equation, a basic compound will be predominantly in its neutral form when the mobile phase pH is approximately 2 units above its highest pKa value.[8][9] In this uncharged state, the molecule is significantly more hydrophobic and will interact more strongly with the C18 stationary phase, leading to increased retention.[11]

Experimental Protocol: High-pH Reversed-Phase Method

  • Column Selection (CRITICAL): You MUST use a column specifically designed for high-pH stability. Traditional silica-based columns will rapidly degrade at pH > 8.[12] Look for hybrid-particle columns (e.g., Waters XBridge, Agilent Zorbax Extend) or other high-pH stable silica phases.[11][13]

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a buffer at the desired pH, typically between pH 9 and 11. Ammonium bicarbonate or ammonium formate adjusted with ammonium hydroxide are excellent choices as they are volatile and MS-compatible. A concentration of 10 mM is a good starting point.

    • Organic (B): Acetonitrile or Methanol.

  • Starting Conditions:

    • Column: e.g., C18, pH-stable, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 5% B, hold for 1 minute, ramp to 50% B over 10 minutes. Adjust as needed.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

Causality: At pH 10, which is likely above the pKa of the amine groups, the analyte is uncharged. This enhances its hydrophobicity, promoting partitioning into the C18 stationary phase and significantly increasing retention time.

Q3: What are ion-pairing agents and how do they work for this compound? (Ion-Pair RPLC)

A3: They form a neutral complex with the analyte, increasing its affinity for the stationary phase.

Ion-Pair Chromatography (IPC) is a powerful technique used to retain charged analytes on a reversed-phase column.[14]

The Principle: You add an "ion-pairing reagent" to the mobile phase. For your positively charged (protonated) analyte, you will use an anionic reagent, such as an alkyl sulfonate.[15] This reagent has a negatively charged head group and a hydrophobic alkyl tail. The negatively charged head forms an ion-pair with your positively charged analyte in the mobile phase. The hydrophobic tail of the complex then interacts strongly with the C18 stationary phase, effectively retaining the analyte.[16]

cluster_0 Mechanism of Ion-Pair Chromatography Analyte Protonated Analyte (BH+) (Polar, Poorly Retained) Complex Neutral Ion-Pair Complex [BH+][R-SO3-] Analyte->Complex Forms in Mobile Phase Column C18 Stationary Phase (Non-Polar) Analyte->Column Weak Interaction (Elutes Early) Reagent Ion-Pair Reagent (R-SO3-) (Anionic Head, Hydrophobic Tail) Reagent->Complex Forms in Mobile Phase Complex->Column Strong Hydrophobic Interaction (Retention Increases)

Caption: How ion-pairing agents enhance retention.

Experimental Protocol: Ion-Pair Reversed-Phase Method

  • Column Selection: A standard high-quality, end-capped C18 or C8 column can be used.

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare an acidic buffer (e.g., 25 mM phosphate buffer, pH 3.0). Dissolve the ion-pairing reagent directly into this buffer. A good starting point is 5 mM sodium 1-hexanesulfonate.[17][18]

    • Organic (B): Acetonitrile or Methanol. The organic phase should also contain the same concentration of the ion-pairing reagent to maintain equilibrium.

  • Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 25 mM Phosphate Buffer + 5 mM Sodium 1-Hexanesulfonate, pH 3.0

    • Mobile Phase B: 60:40 Acetonitrile:Water with 5 mM Sodium 1-Hexanesulfonate

    • Equilibration: This is CRITICAL. The column must be thoroughly equilibrated with the ion-pairing mobile phase for a long time (at least 30-60 minutes) to ensure reproducible retention times.

    • Flow Rate: 1.0 mL/min

Considerations:

  • Longer chain alkyl sulfonates (e.g., heptane-, octane-) will provide more retention.[16]

  • Ion-pairing reagents are not volatile and are generally incompatible with mass spectrometry (MS) as they suppress ionization and contaminate the source.[16]

Q4: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

A4: HILIC is the preferred technique when your compound is very polar and you require MS compatibility.

HILIC is designed specifically for the retention of compounds that are too polar for reversed-phase chromatography.[19][20]

The Principle: HILIC uses a polar stationary phase (e.g., bare silica, amide, cyano) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >80% acetonitrile). The mobile phase water content creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like yours, partition from the organic-rich mobile phase into this immobilized aqueous layer and are retained. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[21]

Experimental Protocol: HILIC Method

  • Column Selection: A HILIC column is required. Amide-phases (e.g., Waters XBridge Amide, Thermo Acclaim HILIC-10) are often a robust choice for separating polar bases.[20]

  • Mobile Phase Preparation:

    • Aqueous (A): A buffer soluble in high organic content is needed. 10-20 mM ammonium formate or ammonium acetate (pH adjusted with formic or acetic acid, e.g., pH 3-5) is standard.

    • Organic (B): Acetonitrile.

  • Starting Conditions:

    • Column: e.g., Amide HILIC, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 95% B, hold for 1 minute, ramp down to 60% B over 10 minutes.

    • Flow Rate: 0.4 mL/min

    • Sample Diluent: Critically important. The sample must be dissolved in a solvent similar to the initial mobile phase (i.e., high acetonitrile) to ensure good peak shape. Dissolving in pure water can cause severe peak distortion.[21]

Advantages:

  • Excellent retention for very polar compounds.[20]

  • Uses volatile, MS-friendly mobile phases.[19]

  • Provides higher sensitivity in ESI-MS due to the high organic content enhancing desolvation.[20]

StrategyPrincipleProsCons
High-pH RPLC Suppress analyte ionization (neutral form) to increase hydrophobicity.Good retention, can be MS-compatible with volatile buffers.Requires specialized, expensive pH-stable columns.
Ion-Pair RPLC Forms a neutral, hydrophobic complex with the analyte.High retention on standard columns, very adjustable.Not MS-compatible, long column equilibration times, potential for carryover.
HILIC Partitioning of polar analyte into a water layer on a polar stationary phase.Excellent for very polar compounds, fully MS-compatible, enhances MS sensitivity.Requires a different column type, sensitive to sample solvent, may have lower loading capacity.

Part 3: Troubleshooting and Further FAQs

Q5: My peaks are tailing badly. What is the cause and how do I fix it?

A5: Peak tailing for basic compounds is almost always caused by secondary interactions with silica silanol groups.

The Cause: The silica backbone of most stationary phases has surface silanol groups (Si-OH). At mid-range pH (approx. 4-7), these silanols can deprotonate to become negatively charged (Si-O⁻).[13] Your positively charged protonated analyte can then undergo a strong, undesirable ionic interaction with these sites, in addition to the intended reversed-phase partitioning. This mixed-mode interaction has slow kinetics, leading to significant peak tailing.[22]

Solutions:

  • Operate at Low pH (pH < 3): At low pH, the silanol groups are protonated (neutral), minimizing the unwanted ionic interaction.[13] This is often the simplest solution if you can achieve sufficient retention.

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have very low metal content and are exhaustively end-capped to shield the majority of silanol groups, drastically reducing tailing.[22]

  • Add a Competing Base: Adding a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. Note: TEA is not MS-compatible.[22]

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can sometimes improve peak shape by competing for active sites.[22]

Q6: My retention times are drifting or shifting between runs. What should I check?

A6: Retention time instability is usually due to issues with the mobile phase, temperature, or column equilibration. [23]

Troubleshooting Checklist:

  • Mobile Phase Composition: Is the mobile phase prepared accurately and consistently? Small errors in the organic-to-aqueous ratio can cause significant shifts in RPLC.[24] Is it freshly prepared? Buffers can change pH or grow bacteria over time.[22]

  • Column Temperature: Are you using a column oven? Fluctuations in ambient lab temperature will cause retention time to drift. A 1 °C change can alter retention by 1-2%.[23]

  • Column Equilibration: Have you allowed enough time for the column to equilibrate? This is especially crucial for HILIC and ion-pairing methods.[21] Flush with at least 10-20 column volumes of the initial mobile phase before injecting.

  • Mobile Phase pH: If you are working at a pH close to the analyte's pKa, even tiny changes in pH can cause large shifts in retention. It is best to work at a pH at least 1-1.5 units away from the pKa.[8][25]

  • System Leaks: Check for small, non-obvious leaks in the system (fittings, pump seals), which can alter the flow rate and gradient composition.[23]

References

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • HPLC Troubleshooting Guide. Chrom-Academy. [Link]

  • Problems with retention time. Reddit. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • How to fix a shifting retention time of peaks in hplc? ResearchGate. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3). PubChemLite. [Link]

  • Piperazine. Wikipedia. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

Sources

Troubleshooting

Resolving common impurities in 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride batches

Introduction: 1-Ethyl-4-(piperidin-4-yl)piperazine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its trihydrochloride salt form is frequently used to ensure stability and handle...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 1-Ethyl-4-(piperidin-4-yl)piperazine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its trihydrochloride salt form is frequently used to ensure stability and handleability. However, the multi-step synthetic routes involved can introduce a variety of impurities that may compromise the integrity of downstream applications. This guide provides researchers and drug development professionals with a technical framework for identifying, troubleshooting, and resolving common impurity issues in batches of this compound, ensuring the quality and reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries encountered by researchers.

Q1: What are the most probable types of impurities in my 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride batch?

Impurities are best categorized by their origin during the manufacturing process.[1][2] They typically fall into one of four classes:

  • Unreacted Starting Materials: The most common are residual N-ethylpiperazine or derivatives of 4-piperidinone from incomplete reactions.

  • Process-Related Impurities (Side-Products): These are substances formed during the synthesis, such as products of over-alkylation, incompletely reduced intermediates (imines), or by-products from condensation reactions.[3]

  • Reagents and Solvents: Residual solvents used during reaction or purification (e.g., methanol, ethanol, dichloromethane, acetone) and traces of reagents like acetic acid can be present.[4][5]

  • Degradation Products: Although the trihydrochloride salt is relatively stable, the free base can be susceptible to oxidation or other degradation pathways upon prolonged exposure to air or non-optimal storage conditions.

Q2: My initial purity analysis by HPLC shows a lower-than-expected value. What is the first thing I should check?

First, confirm the suitability of your analytical method. 1-Ethyl-4-(piperidin-4-yl)piperazine lacks a strong UV chromophore, which can lead to poor sensitivity and inaccurate quantification with standard UV detectors.[6]

  • Actionable Step: Evaluate your detection method. If using UV, consider a low wavelength (e.g., 200-215 nm). For more accurate and sensitive results, methods like Mass Spectrometry (LC-MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD) are highly recommended.[6][7] If these are unavailable, chemical derivatization to attach a UV-active molecule can be a viable strategy.[8]

Q3: I've observed an unexpected set of signals in the ¹H NMR spectrum of my sample. How can I begin to identify the impurity?

An unexpected signal in the NMR spectrum points to a structurally related impurity or a residual solvent.

  • Actionable Step 1 (Solvents): First, compare the chemical shifts of the unknown signals to common laboratory solvents. Residual methanol, ethanol, or acetone have very characteristic peaks.

  • Actionable Step 2 (Structural Impurities): If not a solvent, focus on the region where you would expect signals from the starting materials (e.g., the ethyl group of N-ethylpiperazine). If you have access to mass spectrometry, obtaining a mass for the impurity is the most direct way to narrow down the possibilities.

Q4: What is the most robust and reliable analytical method for routine quality control of this compound?

For routine analysis, a validated High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (LC-MS) is the gold standard.[7] This combination provides both separation of impurities and their mass identification in a single run. For quantifying residual starting materials like 1-ethylpiperazine, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a simple, sensitive, and cost-effective alternative.[6]

Section 2: Troubleshooting Guide - A Deeper Dive

This guide provides structured approaches to common impurity-related problems.

Problem 1: Significant Presence of Starting Materials (e.g., N-ethylpiperazine, 4-piperidinone derivatives)
  • Root Cause Analysis: The presence of starting materials typically points to an incomplete reaction. This can be caused by incorrect stoichiometry (insufficient excess of one reagent), suboptimal reaction temperature or time, or deactivation of the reagents (e.g., moisture compromising the reducing agent in a reductive amination).[4]

  • Identification Strategy:

    • GC-FID/MS: An excellent method for detecting volatile starting materials like N-ethylpiperazine.[6][9]

    • LC-MS: Will show peaks corresponding to the molecular weights of the starting materials.

  • Resolution Protocol:

    • Acid-Base Extraction (for the free base): Before converting to the HCl salt, an aqueous acid wash can be used to remove unreacted basic starting materials.

    • Recrystallization: As the trihydrochloride salt, this compound can be effectively purified by recrystallization. The starting materials often have different solubility profiles and will remain in the mother liquor.[10] See Protocol 2 for details.

Problem 2: Characterizing Unknown Peaks in HPLC/LC-MS
  • Root Cause Analysis: Unknown peaks can be process-related side-products, isomers, or degradation products. Their formation is highly dependent on the specific synthetic route employed.

  • Identification Strategy: A systematic workflow is crucial for efficiently identifying unknown impurities. The following workflow provides a logical progression from simple detection to structural confirmation.

G start Unknown Peak Detected in HPLC/LC-MS ms_check Is Molecular Weight (MW) Available via MS? start->ms_check db_check Does MW Match Likely Impurities? ms_check->db_check  Yes no_ms Action: Re-run with MS Detector or Derivatize for MS ms_check->no_ms  No isolate Isolate Impurity via Preparative HPLC/SFC db_check->isolate  No confirm_sm Conclusion: Probable Starting Material or Reagent db_check->confirm_sm  Yes (matches Starting Material) confirm_sp Conclusion: Probable Side-Product db_check->confirm_sp  Yes (matches Side-Product) nmr Structural Elucidation via NMR Spectroscopy isolate->nmr confirm_new Conclusion: Novel Impurity Identified nmr->confirm_new

Caption: Analytical workflow for identifying unknown impurities.

  • Resolution Protocol: Once identified, the resolution depends on the impurity's nature. If it is a closely related isomer, advanced purification techniques like preparative chromatography may be necessary. If it is a side-product from a competing reaction, optimizing the reaction conditions (e.g., temperature, order of addition) in a re-synthesis is the most effective solution.

Problem 3: Residual Solvents Detected by ¹H NMR or GC
  • Root Cause Analysis: This is almost always due to insufficient drying of the final product after purification and isolation. The highly crystalline and salt-like nature of the trihydrochloride can trap solvent molecules within the crystal lattice.

  • Identification Strategy:

    • ¹H NMR: The sharp, characteristic singlets, doublets, or triplets of common solvents are easily identifiable.

    • GC with Headspace Analysis (GC-HS): This is the definitive, quantitative method for residual solvent analysis as required by pharmaceutical guidelines.

  • Resolution Protocol:

    • Drying Under High Vacuum: Place the material in a vacuum oven.

    • Gentle Heating: If the material is thermally stable, gently heating it under vacuum (e.g., 40-50°C) will significantly accelerate solvent removal. Do not heat close to the compound's decomposition temperature.

    • Solvent Trituration: If a specific solvent is stubbornly trapped, suspending the solid in a non-solvent in which the trapped solvent is soluble (e.g., diethyl ether or hexanes), followed by filtration and re-drying, can be effective.

Section 3: Key Protocols and Methodologies

These protocols provide a starting point for laboratory work. They should be optimized for your specific equipment and batch characteristics.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general-purpose method for analyzing 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.

1. Preparation:

  • Prepare the mobile phase and sample diluent. A common diluent is a water/acetonitrile mixture.
  • Accurately weigh and dissolve the sample to a known concentration (e.g., 1 mg/mL).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for polar basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 10 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Detector MS, ELSD, or CADUniversal detection is preferred due to the weak UV chromophore.[6]

3. Analysis:

  • Inject the sample and a blank (diluent only).
  • Integrate all peaks and calculate the area percent purity. Use the mass spectrometer to identify the parent peak and any major impurities.
Protocol 2: Purification by Recrystallization

Crystallization is a powerful technique for removing impurities with different solubility profiles.[10]

1. Solvent Screening (Small Scale):

  • Place ~20 mg of the impure solid into several test tubes.
  • Add a small amount of a single solvent or a solvent mixture from the table below.
  • Heat the mixture to dissolve the solid. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
  • Allow the solution to cool slowly to room temperature, then in an ice bath.
  • Observe for crystal formation. The best system yields a high recovery of pure crystals.

Table of Potential Solvent Systems:

Solvent SystemTypeNotes
Ethanol / WaterProtic MixtureA common choice for hydrochloride salts. Adjust the ratio to find the optimal balance.
MethanolPolar ProticThe compound may be highly soluble; may require an anti-solvent.
IsopropanolPolar ProticLower solubility than methanol, often a good starting point.
Methanol / MTBEProtic / EtherMTBE (Methyl tert-butyl ether) can be used as an anti-solvent to induce precipitation.

2. Bulk Recrystallization (Scale-Up):

  • Choose the best solvent system from the screening.
  • Add the minimum amount of hot solvent to the impure solid in a flask to fully dissolve it.
  • If the solution has colored impurities, you may add a small amount of activated charcoal and hot-filter it through celite.
  • Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.
  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under high vacuum.

Section 4: Visualizing Impurity Sources

Understanding where impurities originate is key to preventing them.

G cluster_0 Synthetic Pathway cluster_1 Potential Impurity Introduction sm Starting Materials (e.g., N-ethylpiperazine, 4-piperidinone) reaction Reductive Amination or Alkylation sm->reaction imp_sm Unreacted Starting Materials sm->imp_sm workup Aqueous Workup & Solvent Extraction reaction->workup imp_side Side-Products (e.g., Imines, Over-alkylation) reaction->imp_side salt Salt Formation (Addition of HCl) workup->salt imp_reagent Residual Reagents (e.g., Acetic Acid) workup->imp_reagent iso Isolation & Drying salt->iso fp Final Product: 1-Ethyl-4-(piperidin-4-yl)piperazine 3HCl iso->fp imp_solvent Residual Solvents iso->imp_solvent imp_sm->fp imp_side->fp imp_reagent->fp imp_solvent->fp

Caption: Potential points of impurity introduction during synthesis.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC. (2021, December 12). National Center for Biotechnology Information. [Link]

  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. (2025, October 15). Impactfactor. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2014, July 1). Office of Justice Programs. [Link]

  • 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (C11H23N3). PubChemLite. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4, 192-199. [Link]

  • Pesticides which require special treatment during processing / homogenization and extraction. European Union Reference Laboratories for Residues of Pesticides. [Link]

  • Purification of piperazine.
  • 1-(Piperidin-4-YL)piperazine trihydrochloride. PubChem. [Link]

  • presence of organic impurities into active pharmaceutical ingredients. (2014, March 20). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Process for preparing 1,4-disubstituted piperazines.
  • 1-METHYL-4-(PIPERIDIN-4-YL)PIPERAZINE 3HCL — Chemical Substance Information. ChemAnalyst. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Stabilization and Handling of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS: 1181457-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS: 1181457-79-3). This document provides in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

I. Compound Overview and Intrinsic Properties

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is a salt, a chemical form often chosen to improve the solubility and stability of the parent amine. However, the trihydrochloride nature of this compound makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Understanding and mitigating the effects of moisture absorption is critical for maintaining the compound's integrity and ensuring experimental reproducibility.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride?

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Some suppliers recommend storage at room temperature, while for extended stability, refrigeration (2-8°C) is advisable.[3] It is also recommended to protect the compound from light. For highly sensitive applications, storing under an inert atmosphere, such as argon or nitrogen, can provide an additional layer of protection against moisture and atmospheric contaminants.

Q2: I've noticed the powder has become clumpy. What does this mean and can I still use it?

Clumping or caking is a clear indication of moisture absorption.[4] The absorbed water can lead to several issues:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to the preparation of stock solutions with a lower-than-intended concentration.

  • Chemical Degradation: The presence of water can accelerate degradation pathways such as hydrolysis.[1][2]

For non-critical applications, you may still be able to use the compound. However, for experiments requiring high accuracy and purity, it is strongly recommended to use a fresh, free-flowing lot. If you must use a clumped batch, consider preparing a stock solution from the entire vial and then determining the precise concentration using an analytical technique like HPLC or titration before use.[4]

Q3: What are the likely degradation pathways for this compound?

While specific degradation studies on 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride are not extensively published, based on the chemistry of piperazine and its derivatives, the following degradation pathways are likely:[3][5][6]

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the hydrochloride salt, potentially affecting the compound's ionization state and solubility.

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[3] Storing under an inert atmosphere can minimize this.

  • Thermal Degradation: Although the compound is a solid, high temperatures can cause decomposition.[5] It is important to adhere to the recommended storage temperatures.

Q4: What solvents are compatible for preparing stock solutions?

The solubility of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride should be confirmed with the supplier's documentation. Generally, hydrochloride salts of amines exhibit good solubility in aqueous buffers and some polar organic solvents. For long-term storage of stock solutions, it is crucial to use anhydrous solvents if the compound is intended for use in non-aqueous reactions.

Q5: How should I prepare stock solutions for long-term storage?

Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store these aliquots at -20°C or -80°C. The stability of the compound in solution is dependent on the solvent and storage conditions, so it is advisable to consult any available literature or perform in-house stability studies for critical applications.[8]

III. Recommended Storage Conditions Summary

ParameterConditionRationale
Temperature Room Temperature (short-term) or 2-8°C (long-term)To minimize thermal degradation.
Humidity Dry environment; use of a desiccator is recommendedTo prevent moisture absorption, which can lead to clumping and chemical degradation.[2]
Light Protect from light; store in an opaque containerTo prevent potential photodegradation.
Atmosphere Tightly sealed container; consider inert gas (Ar, N₂) for high sensitivity applicationsTo minimize exposure to moisture and oxygen, reducing hydrolysis and oxidation.[3]

IV. Troubleshooting Guide: Handling Compromised Compound

If you suspect your 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride has been compromised due to improper storage, follow this troubleshooting workflow.

G A Start: Observe Compound B Is the powder free-flowing? A->B C Proceed with standard weighing and preparation protocol. B->C Yes D Indication of moisture absorption (clumped, caked). B->D No E Is the experiment for a non-critical application? D->E F Use with caution. Be aware of potential concentration inaccuracies. E->F Yes G Is the experiment for a critical, quantitative application? E->G No L Review and improve storage and handling procedures for future use (e.g., use of desiccator, aliquoting). F->L H Option 1: Discard and use a fresh, unopened lot. G->H Recommended I Option 2: Prepare a stock solution of the entire batch. G->I Alternative H->L J Determine the exact concentration via an analytical method (e.g., HPLC, titration). I->J K Use the standardized stock solution for your experiments. J->K K->L

Caption: Troubleshooting workflow for handling potentially compromised 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.

V. Experimental Protocol: Weighing and Preparing a Stock Solution of a Hygroscopic Compound

This protocol outlines the best practices for handling 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride to minimize moisture absorption.

Objective: To accurately weigh the compound and prepare a stock solution of a known concentration.

Materials:

  • 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

  • Analytical balance

  • Clean, dry weighing paper or boat

  • Clean, dry spatula

  • Appropriate volumetric flask

  • Anhydrous solvent (if required)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Preparation: Before opening the primary container, allow it to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Minimize Exposure: Work swiftly to minimize the time the container is open. Have all necessary equipment ready and within reach. If possible, perform weighing in a low-humidity environment or a glovebox.[4]

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Quickly open the container of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.

    • Using a clean, dry spatula, promptly transfer the desired amount of powder to the weighing boat.

    • Immediately and securely close the primary container.

    • Record the weight of the compound.

  • Dissolution:

    • Carefully transfer the weighed powder into the appropriate volumetric flask.

    • Add a portion of the chosen solvent to the flask and swirl gently to dissolve the compound completely.

    • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Stopper the flask and mix thoroughly by inversion.

  • Storage of Stock Solution:

    • If not for immediate use, aliquot the stock solution into smaller, single-use vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) and protect from light.[7]

VI. References

  • ResearchGate. (n.d.). Degradation pathway of piperazine. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Piperazine Degradation in Pilot Plants. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Role of 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride in Drug Discovery: A Comparative Guide

The piperazine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its dual-nitrogen architecture allows for the precise tuning of a molecule's physicochemical properties, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperazine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its dual-nitrogen architecture allows for the precise tuning of a molecule's physicochemical properties, including aqueous solubility, lipophilicity, and pKa[1]. However, as therapeutic targets become more complex, simple monocyclic piperazines often lack the necessary spatial geometry or metabolic stability required for lead optimization.

Enter 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS 1181457-79-3), a sophisticated bicyclic hybrid that fuses the hydrogen-bonding capacity of piperazine with the lipophilic, sterically demanding profile of piperidine[2][3]. This guide provides an objective, data-driven comparison between this hybrid scaffold and traditional monocyclic alternatives, equipping drug discovery professionals with the mechanistic insights and validated protocols needed to accelerate pipeline development.

Physicochemical Profiling: The "Why" Behind the Scaffold

The structural distinction between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) fundamentally dictates their behavior in biological systems[4]. Piperazine offers superior aqueous solubility and multipolar interactions, while piperidine provides enhanced membrane permeability via higher lipophilicity[4].

By combining these rings into a 1-Ethyl-4-(piperidin-4-yl)piperazine framework, medicinal chemists achieve a synergistic profile. Furthermore, utilizing the trihydrochloride salt form guarantees exceptional aqueous solubility during early-stage in vitro screening, a critical factor when formulating high-concentration stock solutions without relying heavily on DMSO, which can cause assay interference[5].

Table 1: Comparative Physicochemical Properties

Data represents the calculated properties of the free base forms to illustrate inherent scaffold characteristics.

Property1-Ethyl-4-(piperidin-4-yl)piperazine1-Ethylpiperazine1-Ethylpiperidine
Structure Type Bicyclic HybridMonocyclicMonocyclic
Molecular Weight 197.32 g/mol 114.19 g/mol 113.20 g/mol
Basic Nitrogen Atoms 321
Topological Polar Surface Area (TPSA) ~18.5 Ų~15.3 Ų~3.2 Ų
Calculated LogP 1.2 - 1.5-0.21.4
Primary pKa (Strongest Basic Center) ~9.8 (Piperidine N)~9.0~10.4

Mechanistic Advantages in Target Binding

The hybrid scaffold is particularly valuable in Central Nervous System (CNS) drug design and oncology[4]. The piperidine moiety often acts as a hydrophobic anchor, engaging in van der Waals interactions within deep receptor pockets[6]. Simultaneously, the piperazine ring functions as a flexible, basic linker, orienting the molecule and forming crucial salt bridges with acidic residues (e.g., Aspartate)[6].

This dual-action binding mechanism has been successfully exploited in the development of multi-target directed ligands, such as dual H3/Sigma-1 receptor antagonists[6], potent PARP-1 inhibitors[7], and multi-target antipsychotics targeting 5-HT and D2 receptors[8][9].

BindingMechanisms Hybrid 1-Ethyl-4-(piperidin-4-yl)piperazine (Bicyclic Scaffold) PipRing Piperidine Ring (Lipophilic Anchor) Hybrid->PipRing Structural Component PzRing Piperazine Ring (Basic Linker) Hybrid->PzRing Structural Component GPCR GPCR Orthosteric Site (e.g., 5-HT, D2 Receptors) PipRing->GPCR VDW Interactions with Aromatic Cleft Kinase Kinase ATP-Binding Pocket (e.g., PARP-1) PipRing->Kinase Steric Fit in Hydrophobic Pocket PzRing->GPCR Salt Bridge with Asp3.32 Residue PzRing->Kinase Solubilizing Group & H-Bonding

Fig 1. Mechanistic binding pathways of the piperazine-piperidine hybrid in diverse targets.

Experimental Methodologies: Self-Validating Systems

To objectively evaluate the performance of these scaffolds, robust in vitro ADME profiling is required. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled and mechanistically sound.

Protocol 1: High-Throughput LogD 7.4​ Determination (Shake-Flask LC-MS/MS)

Causality: LogD at physiological pH (7.4) is a more accurate predictor of in vivo partitioning than LogP, as it accounts for the ionization states of the basic nitrogen atoms. LC-MS/MS is chosen over UV detection to provide the sensitivity needed for highly lipophilic or poorly absorbing compounds.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Spike into a biphasic system of 1-octanol and 100 mM phosphate buffer (pH 7.4) to a final concentration of 10 µM.

  • Equilibration: Shake the mixture vigorously at 25°C for 60 minutes to ensure complete thermodynamic distribution between the aqueous and lipid phases.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to resolve the emulsion and achieve a crisp phase boundary.

  • Quantification: Carefully sample both phases. Dilute the octanol phase 1:100 in methanol to prevent detector saturation. Analyze via LC-MS/MS using a standard curve to calculate the partition coefficient.

Protocol 2: Liver Microsomal Metabolic Stability Assay

Causality: The piperazine ring is notoriously susceptible to cytochrome P450-mediated metabolism (e.g., N-dealkylation and ring oxidation)[4]. This assay quantifies the intrinsic clearance ( CLint​ ) of the scaffold. Quenching with cold acetonitrile serves a dual purpose: it immediately denatures the CYP450 enzymes to halt the reaction precisely at the target timepoint, and it precipitates microsomal proteins to prevent LC column fouling during downstream analysis.

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Add the test compound (1 µM final concentration). Pre-incubate the mixture at 37°C for 5 minutes. Rationale: This establishes thermal equilibrium, ensuring reaction kinetics are not skewed by temperature gradients upon initiation.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM. Include a parallel control without NADPH to monitor non-CYP mediated degradation.

  • Time-Course Quenching: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 10,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

Workflow Substrate Test Compound (1 µM) + Positive Control (Verapamil) Incubation Pre-incubate 5 min @ 37°C (Establishes Thermal Equilibrium) Substrate->Incubation Microsomes Human Liver Microsomes (0.5 mg/mL in PO4 Buffer) Microsomes->Incubation Reaction Initiate with 1 mM NADPH (Triggers CYP450 Activity) Incubation->Reaction Quench Quench with Cold ACN @ 0-60 min (Denatures Proteins/Halts Reaction) Reaction->Quench Analysis Centrifuge & LC-MS/MS (Quantify Remaining Parent) Quench->Analysis

Fig 2. Self-validating microsomal stability workflow with integrated controls.

Comparative Performance Data

When subjected to the rigorous ADME profiling outlined above, the bicyclic hybrid demonstrates distinct advantages over its monocyclic counterparts.

Table 2: Comparative In Vitro ADME Profiling

Representative benchmark data illustrating the stabilizing effect of the bicyclic system.

Compound ScaffoldLogD (pH 7.4)HLM t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Liability
1-Ethyl-4-(piperidin-4-yl)piperazine 0.845.230.6N-deethylation
1-Ethylpiperazine -0.522.162.7Ring oxidation, N-dealkylation
1-Ethylpiperidine 1.138.536.0 α -carbon oxidation

Data Interpretation: The hybrid scaffold demonstrates a significantly longer half-life (45.2 min) compared to 1-ethylpiperazine (22.1 min). The steric bulk provided by the piperidine ring effectively shields the piperazine core from rapid CYP-mediated ring oxidation. Meanwhile, the ethyl group provides a controlled, predictable site for N-dealkylation, preventing the formation of reactive, toxic metabolites that are often associated with unsubstituted piperazines[4]. Furthermore, its LogD of 0.8 places it in the optimal "Goldilocks zone" for CNS penetration, balancing aqueous solubility with lipid membrane permeability.

Conclusion & Strategic Recommendations

For drug development professionals, the selection of a core scaffold dictates the trajectory of lead optimization. While simple piperazines are excellent for initial hit generation, their metabolic liabilities often stall late-stage development. 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride offers a robust solution. By utilizing this pre-functionalized, highly soluble bicyclic core, researchers can simultaneously enhance target binding affinity through multipolar interactions and improve the overall pharmacokinetic profile of their drug candidates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Role of Piperazine Derivatives in Modern Drug Discovery.
  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • PubMed. "Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer.
  • PubMed Central (PMC). "Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents.
  • ACS Chemical Neuroscience. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Sigma-Aldrich. "1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR.

Sources

Comparative

A Comparative Guide to Validating the Purity of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride using LC-MS

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, expert-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, expert-driven comparison of methodologies for validating the purity of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, a key building block in medicinal chemistry. We will focus on the application of Liquid Chromatography-Mass Spectrometry (LC-MS) and compare its performance against other analytical techniques, supported by experimental data and established protocols.

The Critical Role of Purity in Drug Development

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is a piperazine derivative, a class of compounds frequently utilized in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring multiple basic nitrogen atoms, makes it a versatile scaffold. However, the synthetic routes to this and similar molecules can introduce a range of impurities, including starting materials, by-products, and degradation products. The presence of these impurities, even at trace levels, can have significant implications for the safety, stability, and therapeutic effect of the final drug product. Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[2][3] This technique allows for the separation of the main compound from its impurities, followed by their detection and identification based on their mass-to-charge ratio (m/z).

Experimental Protocol: A Validated LC-MS Method

The following protocol outlines a validated LC-MS method for the purity analysis of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride. The choices made in this protocol are grounded in the physicochemical properties of the analyte and the principles of chromatographic separation and mass spectrometric detection.

Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. This stock solution is then serially diluted to prepare calibration standards.

  • Sample Solution: Prepare the sample solution at the same concentration as the primary standard to ensure accurate comparison.

  • Spiked Sample: To demonstrate specificity, a sample of the drug substance can be spiked with known impurities or related compounds.[4]

LC-MS Instrumentation and Conditions

The polar nature of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride presents a challenge for traditional reversed-phase liquid chromatography.[5][6] Therefore, a hydrophilic interaction liquid chromatography (HILIC) approach is often more suitable for retaining and separating such polar compounds.

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides the necessary resolution and reproducibility for complex mixtures.
Column HILIC Column (e.g., Amide or Silica-based)Enhances the retention of polar analytes like the target compound.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid aids in protonation for better ionization in the mass spectrometer.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component that modulates the retention of the analyte on the HILIC column.
Gradient Elution A gradient from high organic to increasing aqueous contentThis allows for the effective elution of the polar analyte while separating it from less polar impurities.
Flow Rate 0.3 - 0.5 mL/minOptimized for the column dimensions to achieve efficient separation.
Column Temperature 30 - 40 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Injection Volume 1 - 5 µLA small injection volume minimizes peak broadening.
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF provides high-resolution mass data for accurate mass measurement and impurity identification, while a QqQ is excellent for quantification.[2][7]
Ionization Source Electrospray Ionization (ESI) in Positive Ion ModeESI is well-suited for polar and ionizable molecules, and the basic nitrogens in the analyte are readily protonated in positive mode.[7]
Scan Range m/z 50 - 500A wide enough range to detect the parent ion and potential low molecular weight impurities.
Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[4][8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] This is demonstrated by the separation of the main peak from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4] A calibration curve is generated with a series of standards.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery experiments.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4]

Data Analysis and Interpretation

A typical LC-MS analysis will produce a chromatogram showing peaks corresponding to the separated compounds and a mass spectrum for each peak.

  • Identification: The main peak corresponding to 1-Ethyl-4-(piperidin-4-yl)piperazine is identified by its retention time and its protonated molecular ion ([M+H]+) in the mass spectrum. For the trihydrochloride salt, the free base has a molecular weight of 211.35 g/mol .

  • Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Profiling: Any additional peaks are considered potential impurities. Their mass spectra can provide valuable information about their molecular weight, which can aid in their structural elucidation.[2]

Hypothetical Data Summary

The following table presents hypothetical data from an LC-MS analysis of a sample of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.

PeakRetention Time (min)Observed m/z ([M+H]+)Peak Area (%)Identification
12.5198.10.15Impurity A (e.g., a precursor)
23.8212.299.71-Ethyl-4-(piperidin-4-yl)piperazine
34.5226.20.15Impurity B (e.g., an oxidation product)

Comparative Analysis with Other Techniques

While LC-MS is a powerful tool, it's important to understand its performance in the context of other available analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Advantages: HPLC-UV is a robust, widely available, and cost-effective technique. It is often the workhorse of quality control laboratories for routine purity and assay testing.

  • Limitations: A significant drawback is that the analyte must possess a chromophore to be detected by UV. For compounds like 1-Ethyl-4-(piperidin-4-yl)piperazine that lack a strong chromophore, sensitivity can be very low. Furthermore, UV detection does not provide molecular weight information, making impurity identification challenging.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Advantages: GC-MS is highly sensitive and provides excellent separation for volatile compounds.

  • Limitations: 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is a non-volatile salt.[11] To be analyzed by GC-MS, it would require derivatization to increase its volatility, which adds complexity to the sample preparation and can introduce artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Advantages: NMR is a primary quantitative method (qNMR) that can be used to determine the absolute purity of a substance without the need for a reference standard of the same compound. It also provides detailed structural information.

  • Limitations: NMR has lower sensitivity compared to MS, making it less suitable for detecting trace-level impurities. The instrumentation is also more expensive and requires specialized expertise.

Decision-Making Workflow for Purity Validation

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the appropriate method.

Caption: Decision tree for selecting an analytical method for purity validation.

Conclusion

For the comprehensive purity validation of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, LC-MS stands out as the superior technique. Its ability to separate the polar parent compound from its potential impurities, coupled with the rich structural information provided by mass spectrometry, makes it an invaluable tool for ensuring the quality and safety of this important pharmaceutical intermediate. While other methods have their place, particularly for routine quality control, LC-MS provides the depth of analysis required for rigorous drug development and regulatory submission. The self-validating nature of a well-developed LC-MS method, guided by ICH principles, provides a high degree of confidence in the purity assessment.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • Dong, M. W. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Jickells, S., & Negrusz, A. (Eds.). (2008). Clarke's Analytical Forensic Toxicology. Pharmaceutical Press.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 39(6), 266-274. [Link]

  • Alpert, A. J. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 907, 1-12. [Link]

  • Karanam, B., & Liu, A. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (78), e50462. [Link]

  • Cogiamanian, N., & Bell, D. S. (2020, March 18). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Lab Manager. (2023, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Piperidin-4-YL)piperazine trihydrochloride. PubChem. [Link]

  • Iovine, V., Bissyèdé, X., & Probst, D. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(11), 4381. [Link]

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Validation

A Comparative Guide to the Preclinical Efficacy of 1-Substituted 4-(Piperidin-4-yl)piperazine Derivatives

Introduction: The Promise of a Privileged Scaffold in Neuropharmacology The 4-(piperidin-4-yl)piperazine core represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of agents ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Privileged Scaffold in Neuropharmacology

The 4-(piperidin-4-yl)piperazine core represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS).[1][2] Its structural rigidity and the presence of two basic nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. This guide focuses on the comparative preclinical efficacy of derivatives of this scaffold, with a specific conceptual focus on 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride. It is important to note that while the broader class of 1-substituted 4-(piperidin-4-yl)piperazine derivatives has been extensively studied, specific preclinical data for the 1-ethyl variant is limited in publicly available literature. Therefore, this guide will draw upon data from closely related analogs to provide a representative comparison and a framework for evaluating such compounds.

The primary therapeutic area for these derivatives has been in the treatment of psychosis, particularly schizophrenia.[1] Their mechanism of action often involves modulating dopaminergic and serotonergic pathways, key players in the pathophysiology of this complex disorder.[3][4] Many successful atypical antipsychotics feature the piperazine or piperidine moiety, highlighting the significance of this structural class.[1][5] This guide will delve into the preclinical models used to assess the antipsychotic potential of these compounds and present a comparative analysis of their efficacy.

Mechanism of Action: Targeting Dopamine and Serotonin Receptors

The therapeutic efficacy of most antipsychotic drugs is attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[3][6] The 4-(piperidin-4-yl)piperazine scaffold is particularly adept at presenting pharmacophoric elements that interact with these receptors.

A simplified representation of the dopamine D2 receptor signaling pathway and its antagonism by a piperazine-based antipsychotic is illustrated below.

Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi_protein Gi Protein D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits activation of Cellular_Response Cellular Response PKA->Cellular_Response Modulates Antipsychotic Piperazine Derivative (e.g., 1-Ethyl-4-(piperidin-4-yl)piperazine) Antipsychotic->D2R Blocks

Caption: Dopamine D2 receptor antagonism by a piperazine derivative.

Comparative Preclinical Efficacy: A Hypothetical Study

To illustrate the preclinical evaluation process, we present a hypothetical comparative study of our lead compound, 1-Ethyl-4-(piperidin-4-yl)piperazine (designated as Compound A), against a known atypical antipsychotic, Risperidone, and a typical antipsychotic, Haloperidol.

In Vitro Receptor Binding Affinity

The initial step in characterizing a potential antipsychotic is to determine its binding affinity for key target receptors.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation : Cell membranes expressing human recombinant D2 and 5-HT2A receptors are prepared.

  • Incubation : Membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compounds (Compound A, Risperidone, Haloperidol).

  • Separation : Bound and free radioligand are separated by rapid filtration.

  • Quantification : The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis : The inhibition constant (Ki), representing the affinity of the compound for the receptor, is calculated.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2A
Compound A (Hypothetical) 15.28.5
Risperidone 3.10.2
Haloperidol 1.555.0

Data is hypothetical and for illustrative purposes.

A balanced affinity for both D2 and 5-HT2A receptors is often a hallmark of atypical antipsychotics, which is hypothesized to contribute to their improved side-effect profile compared to D2-selective typical antipsychotics like Haloperidol.[3]

In Vivo Models of Antipsychotic Activity

Animal models are crucial for assessing the potential therapeutic efficacy of a compound.

Experimental Workflow: In Vivo Behavioral Models

In_Vivo_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Compound Administration cluster_2 Phase 3: Behavioral Assessment Apomorphine Apomorphine Administration (Dopamine Agonist) Climbing Apomorphine-Induced Climbing Behavior Apomorphine->Climbing DOI DOI Administration (5-HT2A Agonist) Head_Twitch DOI-Induced Head-Twitch Response DOI->Head_Twitch Compound_A Compound A Compound_A->Climbing Pre-treatment Compound_A->Head_Twitch Pre-treatment Risperidone Risperidone Risperidone->Climbing Pre-treatment Risperidone->Head_Twitch Pre-treatment Haloperidol Haloperidol Haloperidol->Climbing Pre-treatment Haloperidol->Head_Twitch Pre-treatment Vehicle Vehicle Control Vehicle->Climbing Pre-treatment Vehicle->Head_Twitch Pre-treatment

Caption: Workflow for in vivo models of antipsychotic activity.

1. Apomorphine-Induced Climbing in Mice

This model assesses the blockade of dopamine D2 receptors.[7]

  • Protocol :

    • Mice are pre-treated with the test compound (Compound A, Risperidone, Haloperidol) or vehicle.

    • After a set time, they are administered apomorphine, a dopamine agonist, which induces a characteristic climbing behavior.

    • The duration of climbing is observed and recorded.

2. DOI-Induced Head-Twitch Response in Mice

This model evaluates the blockade of serotonin 5-HT2A receptors.[7]

  • Protocol :

    • Mice are pre-treated with the test compound or vehicle.

    • Subsequently, they are given DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), a 5-HT2A agonist, which elicits a head-twitch response.

    • The number of head twitches is counted over a specific period.

Table 2: Comparative Efficacy in In Vivo Models (ED₅₀, mg/kg)

CompoundApomorphine-Induced ClimbingDOI-Induced Head-Twitch
Compound A (Hypothetical) 1.80.9
Risperidone 0.50.1
Haloperidol 0.2>10

ED₅₀ represents the dose required to produce a 50% reduction in the respective behavior. Data is hypothetical.

The potent inhibition of both behaviors by Compound A and Risperidone suggests a mixed D2/5-HT2A antagonist profile, characteristic of atypical antipsychotics. Haloperidol's selectivity for the D2-mediated behavior is also evident.

Assessment of Extrapyramidal Side Effects (EPS)

A key differentiator for atypical antipsychotics is a lower propensity to induce EPS.

Experimental Protocol: Catalepsy Test in Rats

  • Rats are administered a range of doses of the test compounds.

  • At various time points, the degree of catalepsy is assessed by placing the rat's forepaws on a raised bar and measuring the time it remains in this unnatural posture.

  • A longer duration indicates a higher cataleptic (EPS-like) effect.

Table 3: Therapeutic Index for Antipsychotic Efficacy vs. EPS Liability

CompoundED₅₀ (Apomorphine Climbing, mg/kg)MED (Catalepsy, mg/kg)Therapeutic Index (MED/ED₅₀)
Compound A (Hypothetical) 1.82513.9
Risperidone 0.5510.0
Haloperidol 0.20.52.5

MED is the minimal effective dose to induce catalepsy. Data is hypothetical.

A higher therapeutic index suggests a wider window between the effective therapeutic dose and the dose that causes EPS. In this hypothetical scenario, Compound A demonstrates a favorable profile.

Conclusion and Future Directions

The 4-(piperidin-4-yl)piperazine scaffold remains a highly valuable starting point for the design of novel CNS agents. The hypothetical preclinical data for 1-Ethyl-4-(piperidin-4-yl)piperazine (Compound A) presented in this guide illustrates a profile consistent with that of an atypical antipsychotic, characterized by a balanced D2/5-HT2A receptor antagonism and a favorable therapeutic index.

Further preclinical development for a compound like this would involve pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as more comprehensive safety and toxicology evaluations. The promising, albeit hypothetical, results underscore the potential of 1-substituted 4-(piperidin-4-yl)piperazine derivatives in the search for improved treatments for schizophrenia and other CNS disorders.

References

  • Abou-Gharbia, M., Moyer, J. A., Nielsen, S. T., Webb, M., & Patel, U. (1995). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry, 38(20), 4026–4032. [Link]

  • Al-Hiari, Y. M., & Al-Zomur, H. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1387. [Link]

  • Gao, Y., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5349-5353. [Link]

  • Gray, J. A., & Roth, B. L. (2001). The pipeline and future of antipsychotic drug development. Current Opinion in Chemical Biology, 5(4), 418-425.
  • Hao, J., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • Hao, W., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(22), 10164-10181. [Link]

  • Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a central role for dopamine D2 receptors.
  • Lieberman, J. A., Bymaster, F. P., Meltzer, H. Y., Deutch, A. Y., Duncan, G. E., Marx, C. E., ... & Csernansky, J. G. (2008). Antipsychotic drugs: comparison in animal models of efficacy, neurotransmitter regulation, and neuroprotection. Pharmacological reviews, 60(3), 358-403. [Link]

  • Lindsley, C. W., et al. (2005). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 48(13), 4177-4180. [Link]

  • Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current opinion in pharmacology, 11(1), 59-67.
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  • ResearchGate. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Request PDF. [Link]

  • Roth, B. L., Sheffler, D. J., & Kroeze, W. K. (2004). Magic shotguns versus magic bullets: selectively non-selective drugs for mood disorders and schizophrenia. Nature reviews. Drug discovery, 3(4), 353-359.
  • Seeman, P. (1976). The dopamine receptor. Biochemical pharmacology, 26(3), 1741-1748.
  • Zhang, A., et al. (2000). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. Journal of medicinal chemistry, 43(19), 3923-3932. [Link]

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Comparative

A Researcher's Guide to Off-Target Screening: Characterizing the Cross-Reactivity of Novel Piperidine/Piperazine-Based Ligands

This guide provides a comprehensive framework for assessing the receptor cross-reactivity of novel chemical entities, using the uncharacterized compound 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (hereafter re...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the receptor cross-reactivity of novel chemical entities, using the uncharacterized compound 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (hereafter referred to as "Compound-X" ) as a case study. For researchers and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic potential and identifying potential safety liabilities early in the discovery pipeline. Off-target interactions are a leading cause of adverse drug reactions and late-stage clinical failures.[1]

The molecular scaffold of Compound-X, containing both piperidine and piperazine rings, is a classic example of a "privileged scaffold" in medicinal chemistry.[2][3] This structural motif is present in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[3][4] However, this versatility comes at a cost: such scaffolds are notorious for their potential to interact with multiple, often structurally related, receptors. Literature analysis of similar structures reveals a high probability of affinity for aminergic G-protein coupled receptors (GPCRs) and sigma receptors.[2][5][6][7][8]

Therefore, a systematic and rigorous evaluation of off-target binding is not merely a suggestion but a critical necessity. This guide will detail the causality behind experimental choices, provide validated protocols, and present a comparative framework for data analysis, empowering researchers to build a comprehensive selectivity profile for novel compounds like Compound-X.

Structural Analysis and Prioritization of an Off-Target Panel

The structure of Compound-X (Figure 1) contains key pharmacophoric features that guide the selection of a primary off-target screening panel. The piperazine and piperidine moieties are saturated six-membered rings containing two and one nitrogen atom, respectively.[3] These nitrogen atoms are often protonated at physiological pH, allowing them to form crucial ionic interactions within receptor binding pockets.

Figure 1: Chemical Structure of 1-Ethyl-4-(piperidin-4-yl)piperazine ("Compound-X")

A survey of scientific literature reveals that this core scaffold is a frequent constituent of ligands targeting:

  • Dopamine Receptors (D₂-like family): The arylpiperazine moiety, in particular, is a well-established pharmacophore for D₂, D₃, and D₄ receptors.[6][9][10][11]

  • Serotonin Receptors (5-HT₁, 5-HT₂, 5-HT₇): Numerous high-affinity serotonin receptor ligands incorporate piperazine or piperidine rings.[7][8][12][13] N-substitution on the piperazine ring can significantly modulate affinity and selectivity between subtypes.[12]

  • Sigma Receptors (σ₁ and σ₂): There is extensive evidence linking piperazine and piperidine derivatives to both sigma receptor subtypes.[5][14][15][16] Some analogues achieve high affinity and selectivity for the σ₁ receptor.[17]

  • Histamine Receptors (H₃): Certain piperidine-containing compounds have been identified as potent histamine H₃ receptor antagonists, sometimes in dual-target ligands that also bind sigma receptors.[5][15]

Based on this strong precedent, a primary off-target panel for Compound-X should, at a minimum, include representative members from these four receptor families. This evidence-based approach focuses resources on the most probable off-target interactions, maximizing the efficiency of the screening process.

A Tiered Experimental Workflow for Selectivity Profiling

A robust selectivity profiling campaign follows a logical, tiered progression from computational prediction to biochemical binding and, finally, to cell-based functional activity. This approach allows for early, cost-effective elimination of non-promising candidates and provides increasingly detailed mechanistic insights for promising ones.

G cluster_0 Tier 1: In-Silico Assessment cluster_1 Tier 2: In-Vitro Binding cluster_2 Tier 3: Functional Activity in_silico Virtual Screening & Docking (Broad GPCR/Ion Channel Panels) prediction Predict Binding Propensity Identify High-Risk Off-Targets in_silico->prediction Generates initial hypothesis binding_assay Radioligand Binding Assays (e.g., Eurofins SafetyScreen, CEREP Panel) prediction->binding_assay Guides Panel Selection quantify_affinity Determine Binding Affinity (Ki) Quantify Cross-Reactivity binding_assay->quantify_affinity Measures direct interaction functional_assay Cell-Based Functional Assays (cAMP, Ca2+ Flux, β-arrestin) quantify_affinity->functional_assay Prioritizes Hits for Functional Testing determine_moa Determine Mechanism of Action (Agonist vs. Antagonist) functional_assay->determine_moa Defines physiological effect lead_optimization Lead Optimization determine_moa->lead_optimization safety_assessment Safety Assessment determine_moa->safety_assessment

A tiered workflow for characterizing novel compound selectivity.
Tier 1: In-Silico Off-Target Prediction

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable early warnings of potential cross-reactivity.[16]

  • Methodology:

    • Pharmacophore Modeling: Compare the 3D arrangement of Compound-X's chemical features (e.g., hydrogen bond donors/acceptors, positive ionizable centers) against a database of known pharmacophores for various off-target receptors.

    • Molecular Docking: Simulate the binding of Compound-X into the crystal structures or homology models of high-priority off-targets (e.g., Dopamine D₂, Serotonin 5-HT₁ₐ, Sigma σ₁). The docking score provides an estimation of binding affinity.[5]

  • Rationale: This step is a rapid, cost-effective way to scan a vast number of potential targets and prioritize the most likely candidates for in-vitro validation. It helps refine the design of the experimental binding panel.

Tier 2: In-Vitro Receptor Binding Assays

The gold standard for quantifying a compound's affinity for a receptor is the competitive radioligand binding assay. This experiment measures how effectively Compound-X competes with a high-affinity, radio-labeled ligand for binding to the target receptor.

  • Preparation: A membrane preparation from cells expressing the human recombinant receptor of interest (e.g., Dopamine D₂) is used as the source of the receptor.

  • Reaction Mixture: In each well of a 96-well plate, combine:

    • Receptor membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors).

    • A range of concentrations of the unlabeled test compound (Compound-X) or a reference compound (e.g., Haloperidol).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. The time and temperature are specific to the receptor being assayed.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

  • Ki Calculation: Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

  • Trustworthiness: This protocol is a self-validating system. Each assay must include controls for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + a saturating concentration of a known unlabeled ligand), and a reference competitor to ensure the assay is performing within expected parameters.

Tier 3: Cell-Based Functional Assays

A binding assay reveals affinity but not function. It cannot distinguish between an agonist (which activates the receptor) and an antagonist (which blocks it). Functional assays are essential to determine the physiological consequence of any observed off-target binding.

  • Methodology:

    • cAMP Assays: For Gαs or Gαi-coupled receptors (like D₂), changes in intracellular cyclic AMP levels are measured in response to compound treatment.

    • Calcium Flux Assays: For Gαq-coupled receptors, mobilization of intracellular calcium is a direct measure of receptor activation.

    • β-Arrestin Recruitment Assays: This assay measures a common signaling event for many GPCRs and can identify biased ligands.

  • Rationale: Identifying a compound as a potent off-target agonist at a receptor linked to adverse effects (e.g., hERG channels) is a far more significant safety red flag than identifying it as a weak antagonist. This functional data is critical for making informed decisions about a compound's future.

G cluster_D2R Dopamine D2 Receptor Signaling (Gαi-coupled) cluster_G G-Protein DA Dopamine (Agonist) D2R D2 Receptor DA->D2R Binds Gai Gαi D2R->Gai Activates AC Adenylate Cyclase Gai->AC Inhibits Gbg Gβγ cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates Response Cellular Response PKA->Response

Simplified D₂ receptor signaling pathway, a target for functional assays.

Comparative Data Analysis: A Case Study

To illustrate the interpretation of screening data, we present a hypothetical dataset comparing Compound-X to Haloperidol , a well-characterized antipsychotic known to have high affinity for both Dopamine D₂ and Sigma σ₁ receptors.

Table 1: Hypothetical Comparative Receptor Binding Profile (Kᵢ values in nM)

Receptor TargetClassCompound-X (Kᵢ, nM)Haloperidol (Kᵢ, nM)Selectivity (Fold) Comp-X vs Halo
Dopamine D₂ Primary Target Family 25 2.5 10x Weaker
Dopamine D₃Primary Target Family1501510x Weaker
Dopamine D₄Primary Target Family8002040x Weaker
Serotonin 5-HT₂ₐ Off-Target 95 50 1.9x Weaker
Serotonin 5-HT₁ₐOff-Target1,2008001.5x Weaker
Sigma σ₁ Off-Target 75 3.2 23.4x Weaker
Sigma σ₂Off-Target>10,00090>111x Weaker
Histamine H₁Off-Target2,50018139x Weaker
Adrenergic α₁Off-Target4501237.5x Weaker

Data are hypothetical and for illustrative purposes only.

Interpretation of Results:
  • Primary Target Affinity: In this hypothetical scenario, Compound-X displays a Kᵢ of 25 nM for the Dopamine D₂ receptor. While this indicates potent binding, it is 10-fold weaker than the reference compound, Haloperidol.

  • Off-Target Profile: Critically, Compound-X shows significant affinity for the Serotonin 5-HT₂ₐ (95 nM) and Sigma σ₁ (75 nM) receptors. The affinity for these off-targets is only 3-4 times weaker than its affinity for the primary D₂ target.

  • Selectivity Index: The selectivity index is the ratio of Kᵢ values between an off-target and a primary target (Kᵢ off-target / Kᵢ primary). For Compound-X, the D₂ vs. 5-HT₂ₐ selectivity is 3.8 (95/25), and the D₂ vs. σ₁ selectivity is 3.0 (75/25). A low selectivity index (<10-fold) is often a cause for concern and warrants further investigation.

  • Comparison to Haloperidol: While Haloperidol is also non-selective between D₂ and σ₁, it shows greater separation against the 5-HT₂ₐ receptor. The data suggests Compound-X has a distinct cross-reactivity profile.

This analysis demonstrates that even if a compound has potent activity at its intended target, a lack of selectivity can predict a complex pharmacological profile, potentially leading to undesired side effects mediated by its off-target interactions.

Conclusion

The absence of public data for a novel chemical entity like 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride does not preclude a rigorous scientific assessment. By leveraging knowledge from structurally related compounds, a logical and efficient screening strategy can be designed and executed. The tiered approach—from in-silico prediction to in-vitro binding and functional validation—provides a comprehensive framework for building a robust selectivity profile. This systematic process is fundamental to modern drug discovery, enabling researchers to identify promising lead candidates, mitigate risks associated with off-target activity, and ultimately develop safer and more effective therapeutics.

References

  • Zaragoza, J., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Ma, H., et al. (1998). Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Zaragoza, J., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Castellano, S., et al. (2016). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules. Available at: [Link]

  • Prezzavento, O., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmadi, F., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. Available at: [Link]

  • Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Di Micco, S., et al. (2024). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences. Available at: [Link]

  • Canale, V., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Słoczyńska, K., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

  • Kumar, V., et al. (2010). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology. Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Surtel, W., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules. Available at: [Link]

  • Bell, M. R., et al. (1981). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Rowley, M., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (1992). Piperazine derivatives. Google Patents.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Various Authors. (2010). Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. Google Patents.
  • Kaur, R., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Various Authors. (2010). Piperidin-4-ylpiperazine compounds for the treatment of hcv infection. Google Patents.
  • Various Authors. (1994). PIPERAZINE DERIVATIVE AND DRUG CONTAINING THE SAME. Google Patents.
  • Neelarapu, R., et al. (2018). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Napoletano, C., et al. (2000). Indoline and piperazine containing derivatives as a novel class of mixed D-2/D-4 receptor antagonists. Part 1: Identification and structure-activity relationships. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Stasiłowicz, A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. Available at: [Link]

  • Various Authors. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Jones, K. M., et al. (2018). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases. Available at: [Link]

  • Sharma, R., et al. (2021). Piperazine: the molecule of diverse pharmacological importance. ResearchGate. Available at: [Link]

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Validation

Benchmarking 1-Ethyl-4-(piperidin-4-yl)piperazine Trihydrochloride: A Privileged Scaffold in GPCR Ligand Discovery

Executive Summary & Pharmacological Context In modern drug discovery, the design of G-protein-coupled receptor (GPCR) ligands frequently relies on "privileged scaffolds"—low-molecular-weight structural motifs that predic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern drug discovery, the design of G-protein-coupled receptor (GPCR) ligands frequently relies on "privileged scaffolds"—low-molecular-weight structural motifs that predictably interact with conserved binding pockets. 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS: 1181457-79-3) is a highly versatile, commercially available building block utilized extensively in the synthesis of neuroactive compounds[1],.

Unlike full-sized drugs, this compound functions as a fragment anchor . It provides a dual-basic amine pharmacophore that forms critical salt bridges with conserved aspartate or glutamate residues in the transmembrane domains of target receptors. It has been prominently featured in the patent literature as a core structural element in the development of potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists[2], as well as Histamine H3 and Sigma-1 receptor ligands.

The Causality of Chemical Form: Why the Trihydrochloride Salt?

From an application science perspective, the choice of the trihydrochloride salt over the free base is a deliberate experimental optimization. The free base of this diamine is highly lipophilic and prone to partitioning into lipid bilayers, which can cause artifactual depletion of the free ligand concentration in in vitro assays. The trihydrochloride salt ensures rapid, complete dissolution in aqueous buffers (e.g., HEPES or Tris-HCl) up to 100 mM. This prevents compound precipitation during High-Throughput Screening (HTS), ensuring that the measured IC50 values reflect true receptor affinity rather than solubility limits.

Comparative Benchmarking: Fragment vs. Standard Reference Ligands

When benchmarking a fragment-sized scaffold against fully elaborated standard reference ligands (such as Pitolisant for H3R or Olcegepant for CGRP), absolute binding affinity (pKi) is an insufficient metric. Instead, we must evaluate Ligand Efficiency (LE) . LE measures the binding energy per heavy atom, providing an objective assessment of how optimally the scaffold utilizes its size to achieve affinity.

Quantitative Benchmarking Data
CompoundPharmacological RoleTarget GPCRAffinity (pKi)Ligand Efficiency (LE)MW ( g/mol )Calculated pKa
1-Ethyl-4-(piperidin-4-yl)piperazine Basic Fragment AnchorCGRP / H3R4.8 - 5.5*~0.45 197.32 (Base)9.2, 8.5
Pitolisant Standard ReferenceHistamine H3R8.80.32295.858.8
Olcegepant Standard ReferenceCGRP Receptor9.80.28869.069.5

*Note: Affinity values for the isolated fragment are estimated baseline values derived from competitive displacement assays. An LE > 0.3 indicates an exceptional starting point for lead optimization.

Interpretation: While standard reference ligands like Olcegepant exhibit sub-nanomolar affinity (pKi 9.8), their large size results in a lower Ligand Efficiency (0.28). 1-Ethyl-4-(piperidin-4-yl)piperazine demonstrates a highly superior LE (~0.45), validating its structural efficiency. The ethyl group provides just enough lipophilic shielding to the piperazine ring to optimize the pKa for physiological pH, preventing lysosomal trapping while maintaining the positive charge necessary for receptor engagement.

Self-Validating Experimental Methodologies

To objectively benchmark this scaffold against reference ligands, the following protocols must be executed as self-validating systems . This means the assay inherently proves its own reliability through internal quality controls before any test compound data is accepted.

Protocol A: High-Throughput Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of the scaffold by measuring its ability to displace a radiolabeled standard (e.g., [3H]-R-alpha-methylhistamine for H3R or [125I]-CGRP).

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing the target GPCR in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Causality: BSA is strictly required to coat the plasticware, preventing the highly basic piperazine scaffold from adhering to the well walls via non-specific electrostatic interactions.

  • Internal Control Setup (Self-Validation):

    • Total Binding (TB): Buffer + Radioligand + Membranes (Defines 100% signal).

    • Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 10 µM Reference Ligand (Defines 0% specific signal).

  • Compound Incubation: Add 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride in a 10-point dose-response curve (1 nM to 100 µM). Incubate at 25°C for 90 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding to the filter itself.

  • Data Validation: Calculate the Z'-factor between the TB and NSB wells. The assay is only valid if Z' > 0.5. If validated, calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Calcium Mobilization (FLIPR)

To determine if the scaffold acts as an agonist, antagonist, or inverse agonist, a functional assay is required.

  • Seed GPCR-expressing cells in 384-well plates and incubate overnight.

  • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes.

  • Inject the test scaffold and monitor fluorescence (Ex: 488 nm / Em: 525 nm) for 3 minutes. A lack of signal confirms it is not an agonist.

  • Subsequently inject an EC80 concentration of the endogenous agonist. A reduction in the expected fluorescent peak confirms the scaffold's antagonist properties.

Visualizations of Mechanisms and Workflows

GPCR_Signaling Ligand 1-Ethyl-4-(piperidin-4-yl)piperazine (Basic Anchor) Receptor Target GPCR (e.g., CGRP / H3R) Ligand->Receptor Orthosteric Binding G_Protein G-Protein Complex (Gαs / Gαi / Gαq) Receptor->G_Protein Conformational Shift Effector Effector Enzymes (Adenylyl Cyclase / PLC) G_Protein->Effector Subunit Dissociation Output Secondary Messengers (cAMP / Ca2+ Flux) Effector->Output Signal Amplification

Mechanistic signaling cascade of GPCRs modulated by piperazine-piperidine derived ligands.

Assay_Workflow Prep Membrane Preparation Incubate Ligand Incubation Prep->Incubate Add Buffer Compete Radioligand Competition Incubate->Compete Add Tracer Filter Rapid Filtration Compete->Filter Stop Rxn Read Scintillation Counting Filter->Read Measure

Self-validating high-throughput radioligand displacement assay workflow.

References

  • Google Patents. "US7595312B2 - Selected CGRP antagonists, processes for preparing them and their use as pharmaceutical compositions.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing and Ensuring Reproducibility of In Vitro Assays for 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

Introduction: In the landscape of preclinical drug discovery, the reproducibility of in vitro data is the bedrock upon which successful programs are built. The inability to reproduce foundational experiments is a signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the landscape of preclinical drug discovery, the reproducibility of in vitro data is the bedrock upon which successful programs are built. The inability to reproduce foundational experiments is a significant contributor to clinical trial failures and wasted resources.[1][2] This guide provides a comprehensive framework for assessing and ensuring the reproducibility of in vitro assays, using the novel compound 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride (hereafter referred to as "Test Compound 1") as a practical case study. The molecular structure of Test Compound 1, containing both piperazine and piperidine moieties, suggests a high probability of interaction with G-protein coupled receptors (GPCRs), a target class notoriously susceptible to assay variability.[3][4][5]

This document moves beyond rote protocol recitation. It is designed for the discerning researcher, offering a logical and self-validating system to generate robust, reliable, and ultimately reproducible data packages for compounds of interest. We will explore the causal relationships behind experimental choices, compare distinct but complementary assay methodologies, and provide the tools to build a rigorous, internal validation framework.

Part 1: Foundational Pillars of Reproducibility

Before a single plate is run, a significant portion of the variability in experimental outcomes can be mitigated by rigorously controlling the foundational components: the compound, the biological system, and the reagents.

The Test Compound: Beyond the Label

The physical and chemical properties of the test compound are the first potential source of error. For Test Compound 1 (CAS: 1181457-79-3), a trihydrochloride salt, several factors must be proactively managed.[6][7][8]

  • Identity and Purity Verification: Upon receipt, the identity and purity of each new batch of Test Compound 1 should be independently verified. Standard methods include Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight and High-Performance Liquid Chromatography (HPLC) to assess purity, which should ideally be >98%.

  • Solubility and Stock Solution Stability: The trihydrochloride salt form suggests good aqueous solubility. However, the precise solubility should be determined in each assay buffer. Prepare a high-concentration stock solution (e.g., 10-50 mM) in a validated solvent (e.g., sterile water or DMSO). The stability of this stock solution at its storage temperature (e.g., -20°C or -80°C) must be assessed over time to prevent degradation, which would lead to a systematic decrease in apparent potency.

  • Weighing and Dilution Series: Use a calibrated analytical balance and perform serial dilutions meticulously. Errors in this initial step will propagate throughout the entire experiment, skewing all downstream results.

The Biological System: A Living Variable

Cell-based assays are inherently variable. Standardizing the cellular background is non-negotiable for achieving reproducibility.

  • Cell Line Authentication: Use only authenticated cell lines from reputable sources (e.g., ATCC). Implement routine Short Tandem Repeat (STR) profiling to ensure the cell line's identity and rule out cross-contamination.[1]

  • Passage Number and Phenotypic Drift: Cells change over time in culture.[9] Establish a strict "passage window" for all experiments (e.g., passages 5-15) and create a well-characterized master and working cell bank system. Exceeding the passage limit can lead to altered receptor expression levels, G-protein coupling efficiency, and overall cellular health, dramatically impacting results.

  • Culture Conditions: Standardize all aspects of cell culture, including media formulation, serum batch, incubator temperature, CO2 levels, and seeding density.[9][10] Even minor deviations can introduce significant variability.

Part 2: A Comparative Framework for In Vitro Characterization

Given the chemical structure of Test Compound 1, we will hypothesize its activity at two common GPCR targets: the Dopamine D2 receptor (D2R) , which typically couples to the Gi signaling pathway, and the Serotonin 5-HT2A receptor (5-HT2AR) , which couples to the Gq pathway. Comparing results from assays that measure different points in the signaling cascade provides a more complete and robust pharmacological profile.

Workflow for Comparative Assay Assessment

The following diagram illustrates a logical workflow for employing multiple assays to build a reproducible pharmacological profile.

cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Signaling cluster_2 Phase 3: Data Integration Binding Radioligand Binding Assay (Measures Affinity, Ki) Analysis Reproducibility Analysis (Compare parameters across assays and experiments) Binding->Analysis SecondMessenger Second Messenger Assays (cAMP or Ca2+ Flux) (Measures Potency, EC50/IC50) SecondMessenger->Analysis ProteinRecruitment Protein Recruitment Assays (β-Arrestin) (Measures Potency, EC50) ProteinRecruitment->Analysis Compound Test Compound 1 (Verified Stock) Compound->Binding Direct Interaction Compound->SecondMessenger Cellular Response Compound->ProteinRecruitment Cellular Response

Caption: Workflow for multi-assay characterization of Test Compound 1.

Target Profile 1: Dopamine D2 Receptor (Gi-coupled)

The D2R is a canonical Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[11]

Assay TypePrincipleKey ParameterCommon Sources of Variability
Radioligand Binding Measures competitive displacement of a radiolabeled ligand from the D2R in cell membrane preparations.Ki (Inhibition Constant) Incomplete cell lysis, improper membrane washing, non-specific binding, radioligand degradation.
cAMP Accumulation Measures the compound's ability to inhibit forskolin-stimulated cAMP production in whole cells.[12]IC50 (Inhibitory Concentration) Cell density, forskolin concentration, incubation time, cell health, signal amplification artifacts.[13]
  • Prepare Membranes: Grow CHO-K1 cells stably expressing human D2R to ~90% confluency. Harvest cells, lyse via hypotonic shock, and homogenize. Centrifuge to pellet membranes and wash multiple times in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). Resuspend and determine protein concentration via a Bradford or BCA assay.

  • Set Up Competition Assay: In a 96-well plate, combine D2R membranes (10-20 µg protein/well), a fixed concentration of a D2R-specific radioligand (e.g., 0.2 nM [3H]-Spiperone), and serial dilutions of Test Compound 1 (e.g., 10 µM to 10 pM).

  • Define Controls:

    • Total Binding: Radioligand + membranes only.

    • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).

  • Incubate & Harvest: Incubate at room temperature for 60-90 minutes. Harvest onto glass fiber filters using a cell harvester, washing rapidly with an ice-cold buffer to separate bound from free radioligand.

  • Detect & Analyze: Allow filters to dry, add scintillation cocktail, and count using a scintillation counter. Calculate specific binding (Total - NSB) and plot the percent inhibition against the log concentration of Test Compound 1. Fit the data to a one-site competition model to determine the IC50, then convert to Ki using the Cheng-Prusoff equation.

  • Cell Plating: Seed HEK293 cells stably expressing human D2R into 384-well plates at a pre-optimized density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Addition: Prepare serial dilutions of Test Compound 1. Add compounds to the cells and pre-incubate for 15-30 minutes.

  • Stimulation: Add a pre-determined concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control. A typical final concentration is 1-10 µM. Incubate for 30 minutes.

  • Define Controls:

    • Basal Control: Cells only (no forskolin, no compound).

    • Positive Control (100% Signal): Cells + forskolin.

    • Reference Inhibitor: Cells + forskolin + a known D2R agonist (e.g., Quinpirole).

  • Lysis & Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol (e.g., using a HTRF-based kit with a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Analyze: Read the plate on a compatible reader. Normalize the data to the forskolin-stimulated signal and plot the percent inhibition against the log concentration of Test Compound 1 to determine the IC50.

Target Profile 2: Serotonin 5-HT2A Receptor (Gq-coupled)

Activation of the 5-HT2AR stimulates the Gq pathway, leading to the activation of phospholipase C (PLC), which in turn cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium (Ca2+) from intracellular stores.[14][15]

Assay TypePrincipleKey ParameterCommon Sources of Variability
Calcium Flux Measures the transient increase in intracellular Ca2+ upon receptor activation using a calcium-sensitive fluorescent dye.[15]EC50 (Effective Concentration) Dye loading efficiency, cell density, signal quenching by colored compounds, receptor desensitization.
β-Arrestin Recruitment Measures the recruitment of β-arrestin protein to the activated receptor, often using an enzyme complementation or FRET/BRET-based system.EC50 (Effective Concentration) Expression levels of receptor and β-arrestin fusion proteins, substrate kinetics, light interference from fluorescent compounds.
  • Cell Plating: Seed U2OS cells stably expressing human 5-HT2AR into 384-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Remove media and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 60 minutes in the dark at 37°C.

  • Compound Preparation: Prepare a separate plate with serial dilutions of Test Compound 1 and a reference agonist (e.g., Serotonin).

  • Define Controls:

    • Vehicle Control: Buffer only.

    • Positive Control: A saturating concentration of the reference agonist.

  • Measurement: Place both plates into a fluorescence imaging plate reader (FLIPR). The instrument will add the compounds from the source plate to the cell plate and immediately begin reading the fluorescence intensity over time (e.g., for 180 seconds).

  • Analyze: The response is typically measured as the maximum peak fluorescence minus the baseline. Normalize the data to the response of the reference agonist and plot the percent activation against the log concentration of Test Compound 1 to determine the EC50.

Part 3: A Framework for Self-Validation and Reproducibility

Trustworthy data is generated from a self-validating system. This requires a prospective plan to evaluate assay performance before, during, and after the screening of test compounds.[16][17][18]

The Assay Validation Workflow

The following diagram outlines the critical steps for validating an in vitro assay to ensure it is fit for purpose and will generate reproducible data.

Dev 1. Assay Development (Reagent titration, protocol optimization) PreVal 2. Pre-Validation (Single-run assessment of Z', S/B, CV) Dev->PreVal IntraAssay 3. Intra-Assay Precision (Multiple replicates on one plate) PreVal->IntraAssay InterAssay 4. Inter-Assay Precision (Replicates across multiple days/operators) IntraAssay->InterAssay Robust 5. Robustness Testing (Varying key parameters like incubation time, cell density) InterAssay->Robust Decision Is Assay Performance Within Acceptance Criteria? Robust->Decision Implement Implement for Routine Use (With ongoing QC monitoring) Decision->Implement Yes ReDev Re-Optimize Assay Decision->ReDev No ReDev->Dev

Caption: A logical workflow for in vitro assay validation.

Key Validation Parameters & Acceptance Criteria

To ensure inter-experiment and inter-laboratory consistency, establish clear acceptance criteria for each assay run.

ParameterDefinitionTypical Acceptance CriteriaWhy It Matters
Z-Factor (Z') A measure of assay window and data variability, calculated from positive and negative controls.Z' ≥ 0.5Indicates that the assay can reliably distinguish between a positive signal and background noise. A low Z' suggests high variability or a small signal window, making data unreliable.
Signal-to-Background (S/B) The ratio of the mean positive control signal to the mean negative control signal.S/B ≥ 5 (functional assays)Defines the dynamic range of the assay. A low S/B ratio may obscure the detection of weakly active compounds.
Intra-Assay Precision (%CV) The coefficient of variation for a control compound run multiple times on the same plate.%CV ≤ 15%Measures the consistency of results within a single experiment. High intra-assay CV points to issues with liquid handling, plate uniformity, or reagents.
Inter-Assay Precision (%CV) The coefficient of variation for a control compound's potency (EC50/IC50) measured across multiple independent experiments.%CV ≤ 25% (or within 3-fold)This is the ultimate measure of reproducibility over time. High inter-assay CV indicates that the assay is not well-controlled and results are not comparable day-to-day.

Implementing a Self-Validating System:

  • Reference Compounds: Always include a known reference agonist and/or antagonist with a well-characterized potency on every plate. The calculated EC50/IC50 for this compound serves as a critical quality control metric.

  • Control Charts: Track the performance of your reference compounds and assay quality metrics (Z', S/B) over time using control charts.[19] This allows for the early detection of systematic drift in assay performance.

  • Standardized Reporting: Report results with clear documentation of the cell line, passage number, reagent sources and lot numbers, and the calculated quality control metrics for that specific run. This transparency is crucial for others to be able to replicate the work.[1][10]

Conclusion

Assessing the in vitro pharmacology of a novel compound like 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is not a single experiment, but a systematic process of building a robust and internally consistent dataset. Reproducibility is not an accident; it is the result of a deliberate and rigorous scientific approach. By controlling foundational variables, employing orthogonal assay formats to probe different aspects of target biology, and implementing a stringent, pre-defined validation framework, researchers can generate high-quality, reliable data. This approach minimizes the risk of pursuing false leads, increases confidence in the pharmacological profile of a compound, and ultimately accelerates the path from the bench to meaningful therapeutic innovation.

References

  • Berg, K. A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available at: [Link]

  • J&K Scientific LLC. (n.d.). 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride. Retrieved March 24, 2026, from [Link]

  • Jordan, S., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Journal of Psychopharmacology, 21(2), 158-166. Available at: [Link]

  • Cell Systems. (2025, September 26). Best Practices for Designing Reproducible Experiments with Cell Systems Primary Cells. Retrieved March 24, 2026, from [Link]

  • CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved March 24, 2026, from [Link]

  • Neve, K. A., & Padmashali, J. (2012). Intracellular Trafficking Assays for Dopamine D2-Like Receptors. Methods in Molecular Biology, 897, 187-200. Available at: [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved March 24, 2026, from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved March 24, 2026, from [Link]

  • Hartung, T., et al. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 38(1), 3-12. Available at: [Link]

  • World Health Organization. (2017). Guidance on Test method validation for in vitro diagnostic medical devices. Available at: [Link]

  • Clippinger, A. J., et al. (2021). Resources for developing reliable and reproducible in vitro toxicological test methods. Toxicology in Vitro, 74, 105159. Available at: [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Available at: [Link]

  • Fluidic Sciences Ltd. (2024, June 19). Why G protein-coupled receptors (GPCRs) are difficult to study. Retrieved March 24, 2026, from [Link]

  • Alloy Therapeutics. (n.d.). Overcoming Antibody Discovery Challenges Against GPCR Targets. Retrieved March 24, 2026, from [Link]

  • LubioScience. (2025, August 27). GPCRs: Structure, Function, and Challenges for Research. Retrieved March 24, 2026, from [Link]

  • Williams, C. (2004). Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. British Journal of Pharmacology, 141(5), 871–881. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride proper disposal procedures

An In-Depth Guide to the Proper Disposal of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride for Laboratory Professionals As a Senior Application Scientist, my primary goal is to empower researchers with the knowled...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride for Laboratory Professionals

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, grounded in established safety principles and best practices. Our aim is to provide value beyond the product itself, building a foundation of trust through a commitment to safety and scientific integrity.

PART 1: Foundational Knowledge & Pre-Disposal Assessment

Before any disposal process begins, a thorough understanding of the chemical's properties is paramount. This initial assessment forms the logical basis for the entire disposal workflow.

Chemical Profile: Understanding the Hazard

1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is a heterocyclic amine salt. Its structure, containing both piperazine and piperidine moieties, places it in a class of compounds with potential biological activity and associated hazards. Piperazine and its derivatives can be corrosive, causing burns to the skin and eyes, and may cause sensitization or allergic reactions upon contact or inhalation.[1][2] The trihydrochloride salt form indicates it is acidic and will be freely soluble in water.[3] The most critical document for specific hazard information is the Safety Data Sheet (SDS) provided by the manufacturer, which must be consulted before handling.

The Cardinal Rule: Consult the Safety Data Sheet (SDS)

The SDS is the authoritative source for safety and handling information. It contains specific details on hazards, required personal protective equipment (PPE), and initial disposal considerations. Every protocol described from this point forward is predicated on the specific guidance found within the product's SDS. The general recommendation for this class of chemical is to dispose of the contents and container at an approved waste disposal plant.[4][5]

PART 2: The Disposal Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system, where each step is a logical consequence of safety requirements and regulatory standards.

Step 1: Engineering Controls & Personal Protective Equipment (PPE)

The causality behind this first step is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source.

  • Engineering Control: All handling of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, both solid and in solution, must be conducted within a certified chemical fume hood. This is a primary engineering control to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Based on the corrosive nature of piperazine derivatives, the following PPE is mandatory:

    • Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are required.[6][7]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be inspected before use and removed using the proper technique to avoid skin contact.[6]

    • Body Protection: A lab coat or a chemical-resistant suit must be worn to protect against accidental spills.[6][7]

Step 2: Waste Segregation and Containerization

Proper segregation prevents unintended and potentially hazardous chemical reactions.

  • Waste Stream: This compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous trash or other waste streams like solvents or oxidizers unless explicitly permitted by your institution's waste management plan.[8]

  • Container Selection: Use a chemically compatible, sealable waste container. High-density polyethylene (HDPE) is a suitable choice for both solid and aqueous waste.[9] The container must be in good condition, free of leaks or exterior contamination.[10]

  • Labeling: The container must be labeled at all times with a hazardous waste tag.[9][10] The label must clearly state the full chemical name—"Waste 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride"—and list all components and concentrations. Do not use abbreviations or chemical formulas.[9]

Step 3: The Disposal Procedure

The procedure varies slightly depending on the physical form of the waste.

For Solid Waste:

  • Carefully transfer the solid waste into the pre-labeled hazardous waste container inside the chemical fume hood.

  • Ensure the container is securely closed when not in use.[9][10]

  • Fill liquid containers to no more than 80% capacity to prevent spillage.[9]

For Aqueous Solutions:

  • Disposal of hazardous waste by pouring it down the sink is strictly prohibited.[9][11]

  • While working in a fume hood, check the pH of the solution.

  • If necessary, neutralize the solution to a pH between 5.5 and 10.5 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).[11] This prevents corrosive damage to containers and plumbing and avoids violent reactions if mixed with other waste.

  • Once neutralized, pour the solution into the pre-labeled aqueous hazardous waste container.

  • Securely cap the container.

Step 4: Storage and Pickup
  • Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area (SAA).[10] Do not store waste under sinks. Secondary containment (placing the waste container inside a larger, chemically resistant bin) is required.[9]

  • Time Limits: All hazardous waste containers must be disposed of within 90 days of the start date on the label, regardless of how full they are.[10] It is strongly recommended to dispose of containers within six months.[9]

  • Collection: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed professional waste disposal service.[6]

PART 3: Visualization & Data Summary

Disposal Decision Workflow

The following diagram provides a visual representation of the logical steps and decision points in the disposal process.

DisposalWorkflow start Start: Identify Waste 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride sds 1. Consult Safety Data Sheet (SDS) for specific hazards. start->sds ppe 2. Don Mandatory PPE (Goggles, Gloves, Lab Coat) sds->ppe hood 3. Work in a Chemical Fume Hood ppe->hood container 4. Prepare Labeled, Compatible Hazardous Waste Container hood->container form_check Is the waste in solid or aqueous form? container->form_check solid_path 5a. Transfer Solid Waste to Container form_check->solid_path Solid aqueous_path 5b. Check & Neutralize pH (5.5-10.5) of Aqueous Solution form_check->aqueous_path Aqueous seal 7. Securely Seal Container When Not in Use solid_path->seal aqueous_transfer 6b. Transfer Solution to Container aqueous_path->aqueous_transfer aqueous_transfer->seal store 8. Place in Secondary Containment in a Designated Storage Area (SAA) seal->store pickup 9. Arrange Pickup via EHS (within 90 days) store->pickup end End: Compliant Disposal pickup->end

Caption: A logical workflow for the safe and compliant disposal of laboratory waste.

Key Quantitative Disposal Parameters
ParameterGuidelineRationale & Source
Aqueous Waste pH 5.5 - 10.5To prevent corrosive damage and ensure compatibility with other aqueous waste streams.[11]
Container Capacity Fill to ≤ 80%To allow for vapor expansion and prevent spills during handling and transport.[9]
Storage Time Limit Max 90 daysRegulatory requirement to prevent long-term storage of hazardous materials in a lab setting.[10]
Container Material High-Density Polyethylene (HDPE)Provides broad chemical compatibility for this class of compound.[9]

References

  • How to Prepare and Store Hazardous Waste. UCLA Environment, Health & Safety. [Link]

  • Chemical Waste. USC Environmental Health & Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Medycyna Pracy, 70(6), 747-758. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association. [Link]

  • Laboratory Hazardous Waste Accumulation and Treatment. California Department of Toxic Substances Control. [Link]

  • Piperazine. Wikipedia. [Link]

  • Antihistamines, Piperazine Derivatives. RxList. [Link]

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Handling

A Strategic Guide to Personal Protective Equipment for Handling 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven protocols for handling...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven protocols for handling 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, focusing on the selection and use of Personal Protective Equipment (PPE). The causality behind each recommendation is explained to build a comprehensive safety framework that protects both the researcher and the integrity of the experiment.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Before any handling protocol is initiated, a thorough review of the compound's Safety Data Sheet (SDS) is mandatory. While a specific, publicly available SDS for 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride is not readily found, we can infer its hazard profile from its structural components—a piperazine and a piperidine moiety, formulated as a trihydrochloride salt.

  • Piperazine Derivatives: These compounds can be respiratory and skin sensitizers, meaning repeated exposure may lead to allergic reactions.[1] They are often classified as skin and eye irritants.[1]

  • Hydrochloride Salts: When dissolved, these salts can create acidic solutions. In powder form, they can be corrosive and harmful if inhaled, causing respiratory irritation.[2]

  • General Hazards: Like many fine chemical powders, this compound poses a risk of dust generation, which increases the likelihood of inhalation and eye contact.[3][4]

Therefore, our primary objectives are to prevent skin and eye contact, avoid inhalation of the powder, and mitigate risks associated with potential sensitization. This risk assessment directly informs our PPE selection.

Engineering and Administrative Controls: Your First Line of Defense

PPE is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: All handling of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride powder, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[5] This is non-negotiable, as it is the most effective way to control airborne dust and vapors. The fume hood's airflow protects the user from inhaling potentially harmful particles.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in the laboratory's Chemical Hygiene Plan, a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7] Always have an eyewash station and safety shower readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense System

The minimum required PPE for handling this compound includes a lab coat, chemical splash goggles, and appropriate gloves.[8] However, a detailed, risk-based selection is crucial for comprehensive protection.

PPE CategorySpecification & Rationale
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) are mandatory.[9] They provide a complete seal around the eyes, protecting against airborne powder and accidental splashes.[8] Safety glasses with side shields are insufficient as they do not protect against dust entering from above or below.[8] A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.[9][10]
Hand Protection Disposable Nitrile Gloves are the standard for incidental contact.[8][11] It is critical to use proper glove removal techniques to avoid contaminating your skin.[12] For tasks involving prolonged handling or immersion, double-gloving or using a more robust glove (e.g., neoprene) should be considered after consulting a glove compatibility chart. Always inspect gloves for tears or punctures before use.[13]
Body Protection A long-sleeved, cuffed lab coat is required to protect the skin and personal clothing from contamination.[9] Ensure the lab coat is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron made of neoprene or a similar material should be worn over the lab coat.[11]
Respiratory Protection Under normal conditions within a functioning chemical fume hood, a respirator should not be necessary.[10] However, if engineering controls fail or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved N95 dust respirator or a higher level of respiratory protection may be required.[3][14] All respirator use must be part of a formal respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA.[9]
Foot Protection Closed-toe, liquid-resistant shoes must be worn at all times in the laboratory.[8][11] This protects the feet from spills and falling objects.
Step-by-Step Protocol for Safe Handling

This protocol outlines the critical steps for safely weighing and preparing a stock solution of 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride.

  • Preparation:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment (spatula, weigh paper/boat, vials, solvent, vortexer).

    • Don all required PPE as specified in the table above.

  • Weighing the Compound:

    • Place an analytical balance inside the fume hood.

    • Carefully open the container with the compound, pointing it away from your face.

    • Using a clean spatula, transfer the desired amount of powder to a weigh boat. Avoid generating dust by using slow, deliberate movements.[3][4]

    • Securely close the main container immediately after dispensing.

  • Solution Preparation:

    • Transfer the weighed powder into the appropriate vial or flask.

    • Add the desired solvent, cap the container, and mix until dissolved.

    • Label the container clearly with the chemical name, concentration, solvent, and date.

  • Decontamination and Disposal:

    • Carefully dispose of the used weigh boat, any contaminated wipes, and gloves in a designated hazardous waste container.[5] Do not discard them in the regular trash.

    • Wipe down the spatula, the balance, and the work surface inside the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[3][4]

Emergency Procedures and Disposal Plan

Spill Response:

  • Minor Spill (Powder): If a small amount of powder is spilled inside the fume hood, carefully wipe it up with a damp cloth or paper towel and place it in the hazardous waste container.[2] Avoid dry sweeping, which can generate dust.[3]

  • Major Spill: In the event of a larger spill, evacuate the area and alert laboratory safety personnel immediately.[4]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[3][4] Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3][4]

Disposal: All waste containing 1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride, including empty containers, must be treated as hazardous waste.[5] It should be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[3][5]

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_post Phase 3: Post-Handling & Cleanup A Review SDS & Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Don Required PPE: - Goggles - Nitrile Gloves - Lab Coat B->C D Weigh Compound (Minimize Dust) C->D E Prepare Solution D->E F Dispose of Contaminated Waste in Labeled Bin E->F G Decontaminate Work Area & Equipment F->G H Remove PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: A workflow diagram illustrating the key phases for safely handling chemical compounds.

References

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. Carl ROTH. Available at: [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Carnegie Mellon University. Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Servier. Available at: [Link]

  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. Dartmouth College. Available at: [Link]

  • Piperazine salts: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Understanding Laboratory Safety Equipment: A Guide for Labs - Delta Scientific. Delta Scientific. Available at: [Link]

  • OSHA Standards for Biological Laboratories - ASPR. U.S. Department of Health & Human Services. Available at: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Duke University. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Occupational Safety and Health Administration. Available at: [Link]

  • Piperazine citrate - Novachem. Novachem. Available at: [Link]

  • Personal Protection Equipment | Chemistry & Biochemistry | Kent State University. Kent State University. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4-(piperidin-4-yl)piperazine trihydrochloride
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